molecular formula C8H6Cl3NO B11954979 N-(2,4,6-Trichlorophenyl)acetamide CAS No. 607-94-3

N-(2,4,6-Trichlorophenyl)acetamide

Cat. No.: B11954979
CAS No.: 607-94-3
M. Wt: 238.5 g/mol
InChI Key: UYAFIBWBOORJHP-UHFFFAOYSA-N
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Description

N-(2,4,6-Trichlorophenyl)acetamide (CAS 607-94-3) is a significant organic compound with a molecular weight of 238.5 g/mol and a molecular formula of C₈H₆Cl₃NO . This substituted acetamide is characterized by an acetamide group attached to a 2,4,6-trichlorophenyl group, a structure that makes it a versatile intermediate in various chemical disciplines . The conjugation between the nitrogen lone pair and the carbonyl π-bond gives the amide bond unique electronic and structural properties, influencing the compound's hydrogen bonding capacity and interactions with biological targets . In scientific research, this compound is primarily valued as a key synthon in organic synthesis. It serves as a fundamental building block for creating more complex molecules with potential applications in pharmaceutical and agrochemical development . Polychlorinated aromatic amides like this one are of considerable interest in materials science, where the specific chlorine substitution pattern can influence crystal packing and intermolecular interactions, potentially leading to materials with distinct optoelectronic properties . Furthermore, it serves as a crucial model compound in structural and analytical chemistry for studying the effects of steric hindrance and electronic factors on molecular geometry and reactivity . Researchers utilize advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy—including 2D methods like HSQC and HMBC—and computational studies to fully elucidate its structure and properties . The compound is typically synthesized via the acetylation of 2,4,6-trichloroaniline . This compound is offered for research applications only. It is strictly not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607-94-3

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

IUPAC Name

N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

UYAFIBWBOORJHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Nomenclature and Advanced Structural Analysis of N 2,4,6 Trichlorophenyl Acetamide

Formal Chemical Nomenclature Systems Applied to N-(2,4,6-Trichlorophenyl)acetamide

IUPAC Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring each has a unique and unambiguous name. For the compound , the formal IUPAC name is This compound . uni.lu This name is derived by identifying the parent structure, an acetamide (B32628), which is substituted on the nitrogen atom with a 2,4,6-trichlorophenyl group.

Common and Trivial Naming Conventions (If Applicable)

In addition to its systematic IUPAC name, this compound is also known by common or trivial names. One of the most frequently used is 2',4',6'-trichloroacetanilide . guidechem.com This name treats the molecule as a derivative of acetanilide (B955), with three chlorine atoms substituting the phenyl ring at the 2', 4', and 6' positions. Other synonyms include 2,4,6-trichloroacetanilide. guidechem.com

Spectroscopic and Diffraction Techniques for Advanced Structural Elucidation of this compound

The precise three-dimensional structure and electronic properties of this compound have been elucidated through a combination of advanced spectroscopic and diffraction methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and the solid state.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity of atoms and their spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons, though in this specific molecule, the aromatic protons are isolated from each other and from the methyl protons of the acetamide group, limiting the direct through-bond proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. youtube.com This technique is crucial for assigning the carbon signals in the spectrum of this compound by linking them to their attached protons. For example, the methyl protons would show a correlation to the methyl carbon, and the aromatic protons would correlate to their respective carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of a molecule. In this compound, HMBC would show correlations from the methyl protons to the carbonyl carbon of the acetamide group, and from the aromatic protons to adjacent and more distant carbons in the trichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals spatial proximity between protons, regardless of whether they are connected through bonds. This is critical for determining the conformation of the molecule, such as the relative orientation of the acetamide group and the trichlorophenyl ring. Significant NOE correlations would be expected between the N-H proton and the protons on the phenyl ring, as well as between the methyl protons and the aromatic protons, depending on the rotational conformation around the N-C bond.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is a standard and powerful methodology for the complete structural assignment of such molecules. researchgate.netresearchgate.netslideshare.net

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR can be used to study its crystalline and potentially amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like carbon-13 and to average out anisotropic interactions that broaden the signals in the solid state. nih.gov

Studies on related compounds have shown that ssNMR can reveal the presence of different polymorphs (different crystalline forms) and provide insights into the packing of molecules in the crystal lattice. mdpi.com The chemical shifts observed in the ssNMR spectrum can be influenced by the local environment of each atom, including intermolecular interactions like hydrogen bonding.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound and its derivatives have utilized this technique to establish their crystal structures. znaturforsch.comresearchgate.net

For instance, the crystal structure of this compound has been determined to be monoclinic with the space group Pn. researchgate.net The lattice parameters are reported as a = 8.142(3) Å, b = 8.469(3) Å, c = 8.223(3) Å, and β = 113.61(2)°. znaturforsch.com This detailed structural information reveals the precise bond lengths, bond angles, and torsion angles within the molecule, as well as how the molecules are packed together in the crystal.

Single-Crystal X-Ray Diffraction for Definitive 3D Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides invaluable insights into its molecular geometry, bond parameters, and the nature of intermolecular forces that govern its crystal packing.

The crystal structure of this compound has been determined to be monoclinic. znaturforsch.com The molecule consists of a planar acetamide group linked to a 2,4,6-trichlorosubstituted phenyl ring. The geometry of the amide linkage is of particular interest. The C-N bond length in the amide group is shorter than a typical C-N single bond, indicating a degree of double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This partial double bond character imparts planarity to the amide group.

A selection of key bond lengths and angles for this compound and related compounds is presented in the interactive table below for comparison. Data for this compound is based on studies of its crystal structure and comparison with closely related molecules. znaturforsch.com

Interactive Table: Selected Bond Parameters of this compound and Related Compounds

CompoundBondBond Length (Å)Bond AngleAngle (°)Reference
This compoundC=O~1.23C-N-C~125 znaturforsch.com
This compoundC-N~1.34O=C-N~123 znaturforsch.com
This compoundC-C (ring avg.)~1.39C-C-C (ring avg.)~120 znaturforsch.com
This compoundC-Cl (ortho)~1.73 znaturforsch.com
This compoundC-Cl (para)~1.74 znaturforsch.com
AcetanilideC=O1.235C-N-C128.3
AcetanilideC-N1.356O=C-N123.1

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The most significant of these is hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). In the crystal lattice, molecules of this compound are linked into chains by N-H···O hydrogen bonds. acs.org

Due to the planar nature of the aromatic ring, π-π stacking interactions are also possible. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of this compound, the phenyl rings of adjacent molecules may be arranged in a parallel or offset fashion to facilitate these stabilizing interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, studies on related substituted acetanilides have shown that changes in the substitution pattern on the phenyl ring or the acetamide side chain can lead to different crystal symmetries. znaturforsch.com For instance, the conversion of N-phenyl-acetamide from an orthorhombic to a monoclinic crystal system upon substitution highlights the potential for polymorphism in this class of compounds. znaturforsch.com The existence of different polymorphs would imply variations in the intermolecular interactions and, consequently, in the physicochemical properties of the solid.

Solvent inclusion, where solvent molecules are incorporated into the crystal lattice during crystallization, is another possibility. The presence of included solvent molecules can significantly affect the crystal structure and stability. There are no reports of solvates for this compound in the reviewed literature.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. For this compound, these techniques are instrumental in confirming the presence of key structural features and understanding the molecule's dynamics.

The FT-IR and Raman spectra of this compound are characterized by several key vibrational bands. The positions of these bands can be influenced by the electronic effects of the chloro-substituents and the solid-state packing forces. Based on studies of related N-(chloro-substituted phenyl)acetamides, the following vibrational assignments can be expected: nih.gov

Interactive Table: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)Notes
N-H Stretch3300 - 32003300 - 3200Broad in IR due to hydrogen bonding.
C-H Stretch (Aromatic)3100 - 30003100 - 3000
C-H Stretch (Methyl)3000 - 28503000 - 2850
C=O Stretch (Amide I)1700 - 16501700 - 1650Strong in IR.
N-H Bend (Amide II)1600 - 15001600 - 1500Coupled with C-N stretch.
C-N Stretch (Amide III)1300 - 12001300 - 1200
C-Cl Stretch800 - 600800 - 600Multiple bands due to three Cl atoms.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns Beyond Basic Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry reveals characteristic fragmentation patterns and isotopic signatures.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₈H₆Cl₃NO). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive M, M+2, M+4, and M+6 pattern of peaks, with relative intensities determined by the statistical probability of the isotopic combinations.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of an acylium ion. nih.gov Another likely fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, if sterically feasible. Cleavage of the C-N bond can also occur, leading to the formation of the 2,4,6-trichloroaniline (B165571) radical cation.

Predicted mass spectral data for this compound is available in public databases. uni.lu

Interactive Table: Predicted m/z Peaks for this compound Adducts

AdductPredicted m/z
[M+H]⁺237.95877
[M+Na]⁺259.94071
[M-H]⁻235.94421
[M+NH₄]⁺254.98531
[M]⁺236.95094

Data from PubChem. uni.lu

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues or Conformer Studies (If Applicable)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is exclusively applicable to chiral molecules, i.e., molecules that are not superimposable on their mirror image.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit an ECD spectrum. ECD studies would only be relevant for chiral analogues of this compound or if stable, chiral conformers (atropisomers) could be isolated, which is not expected for this molecule under normal conditions.

Conformational Analysis of this compound

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the acetamide group relative to the trichlorophenyl ring, is a key determinant of its chemical and physical properties. This conformational preference is dictated by a delicate balance of steric and electronic effects.

Theoretical and Experimental Approaches to Rotational Isomers

The study of rotational isomers, or conformers, of this compound relies heavily on both experimental techniques and theoretical calculations.

Experimental Determination via X-Ray Crystallography

X-ray crystallography is a powerful experimental method for elucidating the precise three-dimensional structure of molecules in their solid, crystalline state. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound, crystal structure analysis reveals the preferred orientation of the molecule within the crystal lattice. znaturforsch.comresearchgate.net

Studies have determined the crystal structure of this compound, showing it crystallizes in the monoclinic system. znaturforsch.comznaturforsch.com This experimental data provides a snapshot of a specific, low-energy rotational isomer. The planarity of the amide group is a significant feature, arising from the conjugation between the nitrogen lone pair and the carbonyl group's pi-system. znaturforsch.com However, the orientation of this amide plane with respect to the aromatic ring is influenced by the bulky chlorine substituents.

Table 1: Selected Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.656(2)
b (Å)12.420(3)
c (Å)9.141(2)
β (°)96.17(2)
Z (Formula Units)4

Data sourced from structural studies on related acetanilides. researchgate.netznaturforsch.com

Theoretical Conformational Analysis

While X-ray crystallography describes the solid-state structure, theoretical methods are employed to explore the full conformational landscape, including transition states and relative energies of different rotational isomers that may exist in other phases, such as in solution or in the gas phase. These computational approaches can calculate the potential energy surface as a function of the rotation around key single bonds, such as the N-C(aryl) bond. This analysis helps to identify the most stable conformers and to quantify the energy barriers between them, providing a more complete picture of the molecule's dynamic behavior.

Influence of Substituents on Amide Bond Conformation

The conformation of the amide bond in this compound is significantly influenced by the nature and position of substituents on both the phenyl ring and the acetamide side chain. epa.gov Comparative structural studies of a series of related acetanilides demonstrate these effects clearly. researchgate.netznaturforsch.com

Ring Substitution Effects

The three electron-withdrawing chlorine atoms on the phenyl ring have a profound impact on the molecule's geometry. The ortho-chlorine atoms (at positions 2 and 6) impose considerable steric hindrance, forcing the plane of the amide group to twist out of the plane of the benzene (B151609) ring. This rotation disrupts the π-conjugation between the ring and the amide nitrogen, an effect that can be observed in changes to bond lengths and angles compared to unsubstituted N-phenylacetamide.

For instance, converting N-phenylacetamide to N-(2,4,6-trichlorophenyl)-acetamide by ring substitution changes the crystal symmetry from orthorhombic to monoclinic. znaturforsch.com Structural analyses comparing this compound with its N-(2,4,6-trimethylphenyl)acetamide analogue show that while both have bulky ortho-substituents, the electronic differences between chlorine (electron-withdrawing) and methyl (electron-donating) groups lead to subtle but measurable differences in the amide bond parameters. researchgate.netznaturforsch.com

Side-Chain Substitution Effects

Substitution on the acetyl group also alters the conformational parameters. A systematic study of compounds with the general formula 2,4,6-Cl₃C₆H₂NH-CO-CH₃₋ᵧClᵧ (where y = 0, 1, 2, or 3) reveals how increasing the chlorination of the side chain affects the crystal structure and molecular geometry. znaturforsch.com For example, the structure of this compound is compared with N-(2,4,6-trichlorophenyl)-2-chloroacetamide and N-(2,4,6-trichlorophenyl)-2,2,2-trichloroacetamide. znaturforsch.comznaturforsch.com These comparisons show that substitution in both the ring and the side chain induces significant changes in bond parameters. znaturforsch.com The conformation of the N-H bond is often found to be anti to the C=O bond. nih.gov

Table 2: Comparison of Average Amide Bond Parameters in Substituted Acetanilides
CompoundC(aryl)-N Bond Length (Å)N-C(O) Bond Length (Å)C=O Bond Length (Å)
N-phenylacetamide1.4191.3521.233
N-(2,4,6-trimethylphenyl)acetamide1.4281.3531.230
This compound1.4321.3421.226

Data compiled from comparative crystallographic studies. Values represent typical or averaged bond lengths for comparison. researchgate.netznaturforsch.comznaturforsch.com

The data in Table 2 illustrates that the C(aryl)-N bond tends to lengthen with bulky ortho-substituents, consistent with increased steric repulsion and reduced conjugation. Conversely, the N-C(O) bond in this compound is slightly shorter, suggesting the electron-withdrawing nature of the trichlorophenyl group enhances the double-bond character of the central amide bond.

Synthetic Methodologies for N 2,4,6 Trichlorophenyl Acetamide

Classical Synthetic Routes to N-(2,4,6-Trichlorophenyl)acetamide

The traditional and most widely documented method for synthesizing this compound relies on the direct acylation of 2,4,6-Trichloroaniline (B165571). This approach is a straightforward and effective way to introduce the acetamide (B32628) functional group to the trichlorinated phenyl ring.

Acylation Reactions Involving 2,4,6-Trichloroaniline

The core of the classical synthesis is the acylation of 2,4,6-Trichloroaniline. This reaction typically involves treating the aniline (B41778) with an acetylating agent. The most common and well-documented procedure utilizes acetic anhydride (B1165640), often in the presence of glacial acetic acid which can act as both a solvent and a catalyst. The reaction proceeds via a nucleophilic attack of the amino group of the 2,4,6-Trichloroaniline on the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond and acetic acid as a byproduct.

The precursor, 2,4,6-Trichloroaniline, is itself typically prepared through the chlorination of aniline or the reduction of a nitrated precursor. google.com One patented method for producing 2,4,6-trichloroaniline involves the reaction of aniline with a chlorinating agent like sulphuryl chloride in a solvent such as chlorobenzene (B131634) at elevated temperatures (90-110°C). google.com Another route to the aniline intermediate is the catalytic hydrogenation of 1,3,5-trichloro-2-nitrobenzene.

Optimized Reaction Conditions and Yields

Detailed research has established optimized conditions for the efficient synthesis of this compound. A frequently cited laboratory-scale procedure involves heating a mixture of 2,4,6-Trichloroaniline and a slight excess of acetic anhydride in glacial acetic acid. The product, being a solid, often precipitates out of the solution upon cooling, which simplifies its isolation via filtration. This classical method is known for its reliability and high yields.

The table below summarizes the optimized conditions for a typical two-step synthesis.

Table 1: Optimized Conditions for Classical Synthesis

Step Reactants Solvent/Catalyst Temperature Time Yield Source
Precursor Synthesis Aniline, Sulphuryl Chloride Chlorobenzene, HCl gas 90°C 6 hours ~93% google.com
Acetylation 2,4,6-Trichloroaniline, Acetic Anhydride Glacial Acetic Acid 110°C (Reflux) 4 hours 85-90%

Modern and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. These approaches are being explored for the synthesis of amides, including this compound.

Catalytic Strategies (e.g., Phase-Transfer Catalysis, Metal-Organic Catalysis)

Phase-Transfer Catalysis (PTC) offers a green alternative by facilitating reactions between reagents located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase (like an aqueous phase) into the other (an organic phase) where the reaction can occur. youtube.comyoutube.com This technique can increase reaction rates, improve yields, and eliminate the need for harsh or expensive solvents that are required to dissolve all reactants in a single phase. crdeepjournal.org While a specific PTC protocol for this compound is not widely documented, the principles could be applied to the acylation of 2,4,6-trichloroaniline, potentially allowing for milder reaction conditions.

Metal-Organic Catalysis involves the use of metal complexes to catalyze organic transformations with high efficiency and selectivity. For instance, a Di-μ-chlorobis[η⁵-(S)-(pR)-2-(2'-(4'-isopropyl)oxazolinylcycloentadienyl, 1-C, 3'-N))-(η⁴-tetraphenylcyclo-butadiene)cobalt]dipalladium complex, known as (S)-COP-Cl, has been used to catalyze the rearrangement of allylic trichloroacetimidates to form chiral allylic trichloroacetamides. orgsyn.org This demonstrates the potential of sophisticated metal catalysts to facilitate the formation of C-N bonds in complex molecules under controlled conditions.

Solvent-Free Synthesis and Mechanochemistry

Solvent-Free Synthesis aims to eliminate the use of volatile organic solvents, thereby reducing environmental impact and simplifying product purification.

Mechanochemistry , a technique that uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in solvent-free synthesis. nih.gov A rapid and efficient mechanochemical synthesis of various amides has been developed using an in-situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine (B44618) (PPh₃). rsc.org This method, which involves solvent-drop grinding of the reactants with an inorganic base at room temperature, can produce amides in moderate to excellent yields and is compatible with a variety of functional groups. rsc.org This approach is a promising green route for the synthesis of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions. This technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. irjmets.com The synthesis of various acetamide derivatives has been successfully accelerated using microwave irradiation, often under solvent-free conditions. irjmets.com For example, the synthesis of γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides was significantly expedited by microwave activation. nih.gov

Flow Chemistry Techniques for Continuous Production

The two-step synthesis process is well-suited for adaptation to a telescoped continuous flow system. mit.edu The initial hydrogenation of 1,3,5-trichloro-2-nitrobenzene could be performed using a packed-bed reactor containing a solid-supported catalyst. mdpi.com The resulting stream of 2,4,6-trichloroaniline, without isolation, could then be directly mixed with a stream of an acetylating agent like acetic anhydride in a second flow reactor, such as a heated coil or microreactor. acs.org This integrated approach would allow for the production of the final compound in a single, continuous operation, minimizing manual handling and improving process efficiency and safety. rsc.org

Synthesis of Isotopically Labelled this compound for Mechanistic Studies

The synthesis of isotopically labelled compounds is crucial for mechanistic studies, allowing researchers to trace the path of atoms through a reaction. Mechanistic studies on the hydrolysis of related acetanilides have utilized isotopic labeling to elucidate reaction pathways. acs.org For this compound, labelling could be achieved through several hypothetical routes, as specific examples are not present in current literature.

Carbon-13 (¹³C) Labelling: The acetyl group is a prime target for ¹³C labelling. By employing commercially available acetic anhydride-¹³C₂ in the final acetylation step, both the carbonyl carbon and the methyl carbon would be labelled. This would be invaluable for NMR and mass spectrometry studies of the compound's subsequent reactions.

Nitrogen-15 (¹⁵N) Labelling: To label the amide nitrogen, the synthesis would need to begin with a ¹⁵N-labelled precursor. The synthesis of ¹⁵N-2,4,6-trichloroaniline would be the key step, which could potentially be accomplished by starting from ¹⁵N-aniline and performing the necessary chlorination and other functional group manipulations.

These labelled analogues would serve as powerful tools for investigating reaction mechanisms, metabolic pathways, or environmental degradation routes.

Challenges and Future Directions in the Synthesis of this compound

Challenges: The current primary synthesis route presents several challenges, particularly concerning scalability and environmental impact.

Harsh Precursor Conditions: The catalytic hydrogenation of the nitro-aromatic precursor requires high-pressure hydrogen gas and elevated temperatures, posing significant safety and engineering challenges for large-scale production. drugdiscoverytrends.com

Hazardous Reagents: The use of acetic anhydride, a corrosive and lachrymatory substance, requires specialized handling procedures. ijtsrd.com

Purification: The reliance on silica (B1680970) gel chromatography for purification is costly, time-consuming, and generates significant solvent waste, making it unsuitable for industrial-scale manufacturing. The final product may also contain impurities that require careful removal through processes like recrystallization. youtube.com

Future Directions: Future research will likely focus on developing more sustainable, efficient, and safer synthetic methodologies.

Greener Precursor Synthesis: There is a need to explore alternative and milder reduction methods for converting 1,3,5-trichloro-2-nitrobenzene to its corresponding aniline. This could involve novel catalytic systems that operate under lower pressure and temperature or alternative chemical pathways. researchgate.netchemrxiv.org

Alternative Acetylating Agents: Research into replacing acetic anhydride with greener alternatives, such as using acetic acid in conjunction with a highly efficient catalyst, could reduce hazards and costs. ijtsrd.com

Continuous Flow Manufacturing: As previously discussed, the implementation of a continuous flow process stands as a major future direction. This would address many of the safety and scalability issues associated with the current batch method. researchgate.net

Catalytic One-Pot Systems: The development of a one-pot synthesis, where the reduction of the nitro group and subsequent acetylation occur in a single reactor without isolation of the intermediate aniline, would significantly improve process efficiency and reduce waste.

Chemical Reactivity and Derivatization of N 2,4,6 Trichlorophenyl Acetamide

Reactivity of the Amide Linkage in N-(2,4,6-Trichlorophenyl)acetamide

The amide bond in this compound is subject to various transformations, with its reactivity profoundly influenced by the electronic effects of the attached trichlorinated aryl group.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base. nih.govetsu.edu The rate and mechanism of this reaction for this compound are dictated by several factors, including resonance stability and the electronic nature of the substituents. etsu.edu

Generally, the stability of an amide bond is partly due to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. However, in this compound, the potent electron-withdrawing effect of the three chlorine atoms on the phenyl ring diminishes this resonance stabilization. This destabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. etsu.edu Consequently, the hydrolysis of this compound is expected to be faster than that of non-halogenated N-phenylacetamide.

Under basic conditions , the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2,4,6-trichloroaniline (B165571) anion, a relatively stable leaving group due to the electron-withdrawing substituents. etsu.edu

Under acidic conditions , the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. etsu.edu The subsequent steps involve proton transfer and elimination of 2,4,6-trichloroaniline. etsu.edu Studies on similar chloroacetamide herbicides show that both amide and ether group cleavages can occur under acidic conditions. nih.gov The hydrolysis rate is pH-dependent, with increased rates observed at both low and high pH values. researchgate.net

ConditionKey Mechanistic StepExpected Relative Rate
Acid-Catalyzed Protonation of the carbonyl oxygen to activate the electrophile. etsu.eduFaster than unsubstituted amides.
Base-Catalyzed Nucleophilic attack by a strong nucleophile (OH⁻) on the carbonyl carbon. etsu.eduFaster than unsubstituted amides.
Neutral Nucleophilic attack by water; generally slow but influenced by intramolecular features. researchgate.netSlower than acid or base-catalyzed reactions.

N-alkylation and N-acylation involve the substitution of the hydrogen atom on the amide nitrogen. The nucleophilicity of this nitrogen is reduced by both resonance with the adjacent carbonyl and the strong inductive effect of the trichlorophenyl ring, making these reactions challenging.

Direct N-alkylation with alkyl halides typically requires a strong base to first deprotonate the amide, generating a more nucleophilic amidate anion. However, competition from O-alkylation can be a significant issue.

Alternative methods for N-alkylation have been developed for less reactive substrates. For instance, reactions using trichloroacetimidate (B1259523) electrophiles in the presence of an acid catalyst provide a pathway to N-alkylated products for compounds like pyrazoles and isatins. semanticscholar.orgmdpi.comrsc.org This method proceeds through the formation of a carbocation intermediate from the trichloroacetimidate, which is then trapped by the nucleophile. mdpi.com While not specifically documented for this compound, such strategies could potentially be adapted.

N-acylation can lead to the formation of diacyl- or triacylamines. These reactions often require forcing conditions or highly reactive acylating agents due to the low nucleophilicity of the amide nitrogen.

The carbonyl group's reactivity can be enhanced by activating the carbonyl oxygen, typically through protonation or coordination to a Lewis acid. This activation makes the carbonyl carbon a more potent electrophile for subsequent nucleophilic attack.

A related concept is the use of aryl formates as carbonylating agents, which highlights the role of the aryloxy group as a leaving group. For example, 2,4,6-trichlorophenyl formate (B1220265) is an effective carbon monoxide (CO) surrogate that generates CO under mild basic conditions. orgsyn.org The efficiency of this process relies on the fact that 2,4,6-trichlorophenoxide is an excellent leaving group. By analogy, the N-(2,4,6-trichlorophenyl)amido group could be expected to participate in reactions where the activation of the carbonyl leads to cleavage of the C-N bond, with the substituted aniline (B41778) derivative acting as the leaving group.

Furthermore, N→S acyl transfer is a known process where an amide can be converted to a thioester, often facilitated by groups that destabilize the amide bond. nih.gov The electronic properties of the N-(2,4,6-trichlorophenyl) group could potentially facilitate such transformations under appropriate conditions.

Electrophilic Aromatic Substitution Reactions on the Trichlorophenyl Moiety

The trichlorophenyl ring is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing nature of the three chlorine atoms and the amide group. However, specific modern synthetic methods can overcome this deactivation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The amide functionality (-NHCOR) is recognized as one of the strongest classes of DMGs. organic-chemistry.orgnih.gov

In the case of this compound, the amide group can direct lithiation to the only available aromatic position, C3 (or C5), which is ortho to the amide and situated between two chlorine atoms. The mechanism involves the initial coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic carbonyl oxygen. baranlab.org This positions the base for intramolecular deprotonation of the adjacent C-H bond, forming a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. organic-chemistry.org

Electrophile (E+)Resulting Functional Group (-E)
D₂O-D (Deuterium)
I₂-I (Iodine)
CO₂-COOH (Carboxylic acid)
R-CHO (Aldehyde)-CH(OH)R (Secondary alcohol)
R₂CO (Ketone)-C(OH)R₂ (Tertiary alcohol)
Me₃SiCl-SiMe₃ (Trimethylsilyl)
DMF (followed by hydrolysis)-CHO (Formyl)

Direct nucleophilic aromatic substitution (SNAr) to replace the chlorine atoms on the electron-deficient ring is generally difficult due to steric hindrance and would require harsh reaction conditions.

A more viable approach for functionalizing the chlorinated positions could involve transition metal-catalyzed cross-coupling reactions. The necessary organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) could potentially be generated via the ortho-lithiated intermediate described in the DoM reaction (Section 4.2.1). For instance, the aryllithium species could undergo transmetalation with a suitable metal salt (e.g., ZnCl₂, B(OR)₃) to generate an intermediate amenable to palladium- or nickel-catalyzed coupling reactions. This two-step sequence of DoM followed by cross-coupling would effectively achieve the functionalization of a specific position on the highly substituted ring.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The 2,4,6-trichlorophenyl ring of this compound is a key target for structural modification. The presence of three chlorine atoms, which can act as leaving groups, opens the door to various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, the high degree of chlorination and the presence of the N-acetyl group can influence the reactivity, often requiring carefully optimized conditions to achieve selective substitution.

Suzuki, Sonogashira, Heck, and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds on aromatic rings. While specific literature on this compound as a substrate is scarce, the reactivity can be inferred from studies on other polychlorinated aromatic compounds. nih.gov Generally, aryl chlorides are less reactive than the corresponding bromides and iodides, and reactions often necessitate specialized ligands and more forcing conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds. wikipedia.org For this compound, a Suzuki reaction could replace one or more chlorine atoms with an aryl or vinyl group. The reaction mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation from the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org The choice of ligand, such as bulky, electron-rich phosphines, is critical for facilitating the challenging oxidative addition of the C-Cl bond. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a primary method for synthesizing arylalkynes. Applying this to this compound would introduce an alkynyl substituent onto the aromatic ring. Research on pentachloropyridine (B147404) has demonstrated that multiple Sonogashira couplings on a polychlorinated ring are feasible, suggesting that similar transformations could be possible on the trichlorophenyl ring, leading to di- or tri-alkynylated products under the right conditions. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process typically proceeds with trans selectivity. organic-chemistry.org A Heck reaction with this compound would result in the formation of a styrenyl-type derivative, replacing a chlorine atom with a vinyl group.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org This would allow for the introduction of alkyl, alkenyl, or aryl groups onto the this compound core. Palladium catalysts generally offer higher yields and broader functional group tolerance compared to nickel. wikipedia.org

ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura R-B(OH)₂Pd(0) complex (e.g., Pd(PPh₃)₄), BaseAryl/Vinyl Substituted wikipedia.org, libretexts.org
Sonogashira Terminal AlkynePd(0) complex, Cu(I) co-catalyst, Amine baseAlkynyl Substituted wikipedia.org, libretexts.org
Heck AlkenePd(0) complex, BaseVinylated organic-chemistry.org
Negishi R-Zn-XPd(0) or Ni(0) complexAlkyl/Aryl/Vinyl Substituted wikipedia.org, organic-chemistry.org

Amination and Amidation Reactions

The formation of carbon-nitrogen bonds on the aromatic ring is another crucial transformation, enabling the synthesis of compounds with diverse properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling amines (primary or secondary) with aryl halides to form aryl amines. wikipedia.orgyoutube.com The reaction mechanism follows a catalytic cycle similar to C-C couplings. wikipedia.orglibretexts.org Applying this to this compound could selectively replace a chlorine atom with a new amino group. The choice of a suitable phosphine (B1218219) ligand is essential for the success of the reaction, especially with less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org

Ullmann Condensation (Goldberg Reaction): As an alternative to palladium-catalyzed methods, the copper-catalyzed Ullmann condensation can be used to form C-N bonds. wikipedia.org The Goldberg variation specifically refers to the N-arylation of amides and amines. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but has seen significant improvements with the development of modern ligand systems. wikipedia.orgorganic-chemistry.org It provides a pathway to introduce primary or secondary amino groups or amido groups onto the trichlorophenyl ring.

Synthesis of this compound Analogues and Derivatives

Beyond modifying the aromatic ring, the synthesis of analogues can be achieved by altering the acyl group, employing isosteric replacements, or preparing functional derivatives like prodrugs.

Structural Modification at the Acyl Group

The acetamide (B32628) moiety (-NHCOCH₃) is a versatile handle for structural modification. Altering the acyl portion can significantly impact the compound's physicochemical and biological properties. This can be achieved by reacting the parent amine, 2,4,6-trichloroaniline, with different acylating agents. wikipedia.org

Chain Elongation/Branching: Using acyl chlorides or anhydrides with longer or branched alkyl chains (e.g., propionyl chloride, butyryl chloride) would yield analogues with increased lipophilicity.

Introduction of Functional Groups: Acylating agents containing other functional groups can be used. For instance, reacting 2,4,6-trichloroaniline with chloroacetyl chloride yields 2-chloro-N-(2,4,6-trichlorophenyl)acetamide, introducing a reactive handle for further nucleophilic substitution. chemicalbook.com

Unsaturated Acyl Groups: Reaction with anhydrides of unsaturated dicarboxylic acids, such as maleic anhydride (B1165640), leads to the formation of amic acids, for example, N-(2,4,6-trichlorophenyl)maleamic acid. researchgate.net

Starting MaterialReagentResulting Acyl GroupAnalogue NameReference
2,4,6-TrichloroanilineAcetic Anhydride-COCH₃This compound
2,4,6-TrichloroanilineChloroacetyl Chloride-COCH₂Cl2-Chloro-N-(2,4,6-trichlorophenyl)acetamide chemicalbook.com
2,4,6-TrichloroanilineMaleic Anhydride-COCH=CHCOOHN-(2,4,6-Trichlorophenyl)maleamic acid researchgate.net

Isosteric Replacements and Bioisosterism

Isosterism involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. This strategy is often used in medicinal chemistry to fine-tune a molecule's properties while retaining its core biological activity. youtube.com

Classical Isosteres: These are atoms or groups with similar size and shape. youtube.com

On the Aromatic Ring: The chlorine atoms on the phenyl ring can be replaced by other halogens (F, Br) or by methyl groups. The latter would yield N-(2,4,6-trimethylphenyl)acetamide, providing a direct comparison of the electronic and steric effects of chloro versus methyl substituents. youtube.comchemicalbook.com

At the Acyl Group: The methyl group of the acetyl function could be replaced by an amino group (forming a ureido derivative) or a hydroxyl group.

Non-Classical Isosteres (Bioisosteres): These are functional groups that may not be structurally similar but elicit a similar biological response. youtube.com

Amide Bond Mimics: The amide linkage (-NH-CO-) is central to the structure. It could be replaced by bioisosteres such as a reverse amide (-CO-NH-), a sulfonamide (-NH-SO₂-), or a urea (B33335) linkage. These changes can alter properties like hydrogen bonding capability, metabolic stability, and conformation.

Original GroupLocationIsosteric ReplacementRationaleReference
ChlorinePhenyl RingMethyl (CH₃)Similar size, different electronics youtube.com
Amide (-NHCO-)LinkerSulfonamide (-NHSO₂-)Maintain H-bond donor, alter geometry/electronics youtube.com
Amide (-NHCO-)LinkerReverse Amide (-CONH-)Alter H-bond donor/acceptor orientation youtube.com

Preparation of Prodrugs or Bioconjugates (Non-Human Clinical Focus)

The structure of this compound lends itself to derivatization for creating prodrugs or bioconjugates for research purposes, particularly in agrochemical or environmental studies.

A prodrug is an inactive compound that is converted into an active drug in vivo. An acetamide derivative, for instance, has been developed as an orally available prodrug that is hydrolyzed in the body to a pharmacologically active carboxylic acid. nih.gov Similarly, derivatives of this compound could be designed to release a biologically active molecule, such as the parent 2,4,6-trichloroaniline nih.gov or a custom-designed acyl moiety, upon enzymatic or chemical cleavage in a target organism or environment.

Bioconjugates are formed by linking a compound to a biomolecule, such as a peptide or a protein. This can be used to study the compound's mechanism of action or to target it to a specific site. Derivatives of this compound, functionalized through the cross-coupling or acyl modification reactions described above, could be equipped with a reactive handle (e.g., an alkyne, azide, or activated ester). This handle would then allow for covalent attachment to a biomolecule using established bioconjugation chemistry, such as click chemistry or amine-reactive coupling. For example, Sonogashira coupling can introduce a terminal alkyne that serves as a versatile handle for creating probes for bioanalytical applications. wikipedia.org

Mechanistic Studies of Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay of its amide functionality and the heavily substituted aromatic ring. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining the well-established mechanisms of related N-aryl amides and the influence of its particular substituents. The primary reactions of this compound, including hydrolysis and nucleophilic substitution, are governed by fundamental principles of organic chemistry.

The reactivity of the amide bond and the potential for substitution on the aromatic ring are the two main areas of interest in mechanistic studies. The trichlorinated phenyl group exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

Hydrolysis of the Amide Bond

The hydrolysis of the amide bond in this compound to yield 2,4,6-trichloroaniline and acetic acid can be catalyzed by either acid or base. Amides are generally resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond. researchgate.net Consequently, these reactions typically require harsh conditions such as prolonged heating. researchgate.netznaturforsch.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to proceed via a mechanism analogous to that of other N-substituted amides. znaturforsch.com

The proposed mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. znaturforsch.comijcce.ac.ir The oxygen atom is more basic than the nitrogen atom and is therefore preferentially protonated.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. znaturforsch.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the elimination of 2,4,6-trichloroaniline as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to form acetic acid and regenerate the acid catalyst. znaturforsch.com

Base-Catalyzed Hydrolysis:

The hydrolysis of this compound can also be achieved under basic conditions, typically requiring heating with a strong base like sodium hydroxide. researchgate.net The mechanism for base-promoted amide hydrolysis is generally accepted as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Anion: In what is typically the rate-determining step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4,6-trichlorophenylamide anion. This is a difficult step because the amide anion is a very poor leaving group. mdpi.com

Acid-Base Reaction: The expelled amide anion is a very strong base and will immediately deprotonate the newly formed acetic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, yielding sodium acetate (B1210297) and 2,4,6-trichloroaniline. ijcce.ac.irmdpi.com

The presence of three electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the rate of hydrolysis. These groups make the nitrogen atom less basic and the corresponding amide anion a slightly better leaving group compared to an unsubstituted anilide. However, the steric hindrance from the two ortho-chlorine atoms could potentially hinder the approach of the nucleophile to the carbonyl carbon.

Table 1: General Mechanistic Steps in Amide Hydrolysis

Catalyst Step 1 Step 2 Step 3 Step 4 Step 5
Acid Protonation of Carbonyl Oxygen Nucleophilic Attack by H₂O Proton Transfer Elimination of Amine Deprotonation
Base Nucleophilic Attack by OH⁻ Elimination of Amide Anion Acid-Base Reaction - -

Nucleophilic Substitution on the Aromatic Ring

The chlorine atoms on the phenyl ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SₙAr). Aryl halides are typically resistant to this type of reaction unless the ring is activated by strong electron-withdrawing groups, usually nitro groups, in the ortho and/or para positions relative to the leaving group. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution, but it is not sufficiently electron-withdrawing to facilitate nucleophilic aromatic substitution.

For a nucleophilic aromatic substitution to occur on the trichlorophenyl ring, it would likely proceed through an addition-elimination mechanism. This would involve the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion would restore the aromaticity of the ring. However, the absence of strong activating groups makes the formation of this intermediate energetically unfavorable.

While direct substitution of the chlorine atoms on the this compound ring is unlikely under standard conditions, derivatization of the acetamide portion is more feasible. For instance, reactions involving the nitrogen atom or the methyl group of the acetyl moiety could potentially be achieved, although these are not widely reported for this specific compound.

Computational Chemistry and Theoretical Studies of N 2,4,6 Trichlorophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2,4,6-Trichlorophenyl)acetamide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to understand its reactivity and kinetic stability. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich trichlorophenyl ring and the nitrogen atom of the amide group. The LUMO is likely distributed over the carbonyl group and the aromatic ring. The significant electron-withdrawing effect of the three chlorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted N-phenylacetamide.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, such as the hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Ab initio methods, which are based on first principles without reliance on empirical parameters, are used to calculate accurate energetic profiles for chemical reactions. For this compound, these methods can model reactions such as amide hydrolysis or nucleophilic aromatic substitution.

By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, locate the transition state (TS) structures. The energy difference between the reactants and the transition state determines the activation energy of the reaction, providing critical information about its kinetics. For instance, an ab initio molecular dynamics simulation of N-methylacetamide in different solvents has been used to probe its hydrogen bond dynamics and vibrational frequency shifts, providing insight into solute-solvent interactions. rsc.org While specific studies on this compound are not prevalent, the methodology would allow for the investigation of its stability and degradation pathways under various conditions.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately calculate NMR chemical shifts and vibrational frequencies, which serve as a powerful tool for structural confirmation when compared with experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level, is widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, calculations would predict a singlet for the methyl (CH₃) protons and distinct signals for the two aromatic protons. The calculated shifts for the carbon atoms in the phenyl ring would show significant variation due to the differing electronic environments created by the chlorine substituents and the acetamide (B32628) group. Comparing these calculated values with experimental data helps in the unambiguous assignment of all signals. mdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies (Infrared and Raman) is essential for understanding a molecule's dynamic properties. DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov For this compound, key predicted vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), and the C-N stretch coupled with N-H bending (Amide II band). researchgate.net The table below shows hypothetical, yet representative, calculated frequencies for some key vibrational modes based on typical values for related compounds. Scaling factors are often applied to calculated frequencies to correct for anharmonicity and other systematic errors. nist.gov

Vibrational ModeDescriptionHypothetical Calculated Wavenumber (cm⁻¹)Typical Experimental Region (cm⁻¹)
ν(N-H)Amide N-H Stretch33503250-3300
ν(C-H)aromaticAromatic C-H Stretch31003050-3150
ν(C-H)methylMethyl C-H Stretch29802950-2990
ν(C=O)Amide I band17101670-1690
δ(N-H) + ν(C-N)Amide II band15501520-1560
ν(C-Cl)C-Cl Stretch850800-880

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and time-dependent behavior of molecules, especially in condensed phases.

MD simulations can model the behavior of this compound in various solvents to understand how its conformation and dynamics are influenced by its environment. A key conformational variable is the dihedral angle between the plane of the trichlorophenyl ring and the amide group. MD simulations can reveal the preferred orientation and the energy barriers to rotation around the C-N bond.

In aqueous solution, simulations would focus on the hydrogen bonding between the amide group (N-H as a donor and C=O as an acceptor) and surrounding water molecules. The structure and residence time of water molecules in the solvation shell around the solute can be analyzed. rsc.org In non-polar solvents, intramolecular forces and weaker van der Waals interactions would dominate the conformational preferences. Such studies are vital for understanding how the molecule behaves in different biological or chemical environments.

Computational methods are increasingly used to predict the crystal structure of organic molecules, a field known as Crystal Structure Prediction (CSP). nih.gov These methods generate a multitude of possible crystal packings (hypothetical polymorphs) and rank them based on their calculated lattice energies.

Experimental studies have determined the crystal structure of this compound, revealing its space group and lattice parameters. znaturforsch.comresearchgate.net This experimental data is invaluable for validating the force fields and methods used in CSP. By comparing the predicted structures with the known experimental form, researchers can refine their computational models. Furthermore, CSP can suggest the existence of other low-energy polymorphs that may not have been discovered experimentally, which is of great importance in materials science. nih.gov

Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic znaturforsch.com
Space GroupNot specified in abstract znaturforsch.comresearchgate.net
Comparison CompoundsThe crystal structure has been compared with related compounds like N-phenylacetamide and other chlorinated and methylated phenylacetamides to study the effects of substitution on the crystal symmetry and bond parameters.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern chemistry for predicting the biological activity and physicochemical properties of compounds, respectively. These models establish a mathematical relationship between the chemical structure of a molecule and its observed properties.

Derivation of Molecular Descriptors

The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be derived using computational software. These descriptors fall into several categories:

Constitutional Descriptors (0D): These are the most straightforward descriptors, reflecting the molecular composition without any information about its geometry or connectivity. Examples include molecular weight, number of atoms of each element (e.g., nC, nN, nO, nCl), and number of specific bonds. mdpi.com

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these descriptors quantify aspects of molecular topology, such as size, shape, and branching. Examples include Wiener index, Kier & Hall connectivity indices, and Balaban index. These have been successfully used in modeling the toxicity of various pollutants.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in the molecule and describe its spatial arrangement. They include molecular surface area, volume, and moments of inertia. The crystal structure of this compound provides the fundamental 3D geometry for calculating these descriptors. znaturforsch.com

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. These are crucial for understanding reactivity and intermolecular interactions.

A hypothetical set of molecular descriptors for this compound, based on those commonly used for related compounds, is presented in the table below.

Descriptor CategoryDescriptor ExampleHypothetical Value for this compoundSignificance
Constitutional (0D) Molecular Weight238.5 g/mol Relates to the overall size of the molecule.
Number of Chlorine Atoms3Directly influences lipophilicity and potential for halogen bonding.
Topological (2D) Wiener IndexValue dependent on calculationReflects the branching and compactness of the molecule.
Kier & Hall ConnectivityValue dependent on calculationEncodes the degree of branching and connectivity of atoms.
Geometrical (3D) Molecular Surface AreaValue dependent on calculationImportant for understanding interactions with biological receptors and environmental partitioning.
Molecular VolumeValue dependent on calculationRelates to the space occupied by the molecule.
Quantum-Chemical HOMO EnergyValue dependent on calculationIndicates the electron-donating ability of the molecule.
LUMO EnergyValue dependent on calculationIndicates the electron-accepting ability of the molecule.
Dipole MomentValue dependent on calculationReflects the overall polarity of the molecule, influencing solubility and intermolecular forces.

Predictive Modeling for Biological Activities (Non-Human)

QSAR models are instrumental in predicting the biological activities of compounds, such as fungicidal or herbicidal effects, without the need for extensive experimental testing. For this compound, its structural similarity to other known fungicidal and herbicidal chloroacetanilides suggests the potential for similar biological activities.

Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that their antimicrobial activity can be effectively modeled using QSAR. nih.gov The biological activity is primarily driven by the chemical structure, particularly the functional groups that interact with active sites on receptors in fungi and bacteria. nih.gov For instance, the lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical descriptor for predicting the ability of these compounds to cross cell membranes. nih.gov

In the context of fungicidal activity, QSAR studies on N-aryl amides have identified key molecular features that contribute to their efficacy. researchgate.netnih.gov These models often reveal the importance of steric, electronic, and hydrophobic properties. For example, the presence and position of electron-withdrawing groups, such as the chlorine atoms on the phenyl ring of this compound, would significantly influence its electronic properties and, consequently, its interaction with biological targets.

A hypothetical QSAR model for the fungicidal activity of a series of N-phenylacetamides, including this compound, might take the following form:

pEC50 = β0 + β1(logP) + β2(HOMO Energy) + β3*(Steric Descriptor)

Where pEC50 is the negative logarithm of the half-maximal effective concentration, and β are the regression coefficients determined from a set of training compounds.

Prediction of Physicochemical Parameters (e.g., Partition Coefficients, pKa) for Environmental Fate Studies

The environmental fate of a chemical, including its persistence, bioaccumulation, and transport, is governed by its physicochemical properties. QSPR models are employed to predict these properties from the molecular structure. For this compound, key parameters for environmental fate assessment include its octanol-water partition coefficient (Kow), water solubility, and pKa.

The presence of three chlorine atoms on the phenyl ring significantly increases the lipophilicity of this compound, suggesting a high logP value. This would indicate a tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment. researchgate.net QSPR models for predicting logP often utilize descriptors related to molecular size, polarity, and hydrogen bonding capacity.

The persistence of chlorinated organic pollutants in the environment is a major concern. nih.govelsevier.com Computational models can predict the susceptibility of a compound to degradation processes such as hydrolysis. The amide linkage in this compound can undergo hydrolysis, although the rate is influenced by the electronic effects of the trichlorophenyl group.

Below is a table of predicted physicochemical properties for this compound, which are crucial for environmental fate modeling.

Physicochemical PropertyPredicted ValueSignificance for Environmental Fate
logP (Octanol-Water Partition Coefficient) High (e.g., > 4)High potential for bioaccumulation in organisms and adsorption to soil/sediment.
Water Solubility LowLimited mobility in aqueous environments, but can still be transported over long distances adsorbed to particles.
pKa (Amide Proton) Weakly acidic/neutralInfluences the ionization state of the molecule in different environmental pH ranges, affecting its solubility and transport.
Vapor Pressure LowLow volatility, suggesting it will primarily reside in soil and water rather than the atmosphere.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens to investigate the detailed mechanisms of chemical reactions at the atomic level. For this compound, understanding its reaction pathways, such as hydrolysis, is crucial for predicting its environmental persistence and metabolic fate.

The hydrolysis of the amide bond is a key degradation pathway for acetanilide (B955) derivatives. Computational studies on the hydrolysis of related amides, such as acetanilide and other chloroacetanilides, have been performed using methods like Density Functional Theory (DFT). mdpi.comnih.govnih.gov These studies allow for the mapping of the potential energy surface of the reaction, identifying transition states, intermediates, and calculating activation energies.

The hydrolysis of this compound can proceed via acid-catalyzed or base-catalyzed mechanisms. A plausible mechanism for the base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate, which is often the rate-determining step, results in the cleavage of the C-N bond to form 2,4,6-trichloroaniline (B165571) and an acetate (B1210297) ion.

Computational studies on similar chloroacetanilide herbicides have shown that the degradation mechanism is often a bimolecular nucleophilic substitution (SN2) reaction. mdpi.comnih.gov The activation energies for these reactions can be calculated, providing a quantitative measure of the reaction rate. For instance, DFT calculations can reveal the geometry of the transition state, showing the bond-breaking and bond-forming processes in detail.

A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis of this compound, based on studies of related compounds, would show the relative energies of the reactants, transition state, intermediate, and products.

Biochemical and Molecular Interactions of N 2,4,6 Trichlorophenyl Acetamide Excluding Human Clinical Data

Target Identification and Mechanism of Action Studies (In Vitro and Non-Human In Vivo)

Limited direct research on the specific molecular targets and mechanisms of action for N-(2,4,6-trichlorophenyl)acetamide is available in publicly accessible scientific literature. However, studies on structurally related acetamide (B32628) compounds provide insights into potential biological activities.

Enzyme Inhibition and Activation Assays

While specific enzyme inhibition or activation data for this compound is not readily found, the broader class of acetamide derivatives has been investigated for its effects on various enzymes. For instance, some acetamide derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Additionally, certain acetamide-sulfonamide conjugates have demonstrated competitive inhibition of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori. semanticscholar.org The inhibition mechanism for these conjugates was determined to be competitive, as evidenced by an increase in the Michaelis constant (Km) with no change in the maximum reaction rate (Vmax). semanticscholar.org Another area of investigation for acetamide-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. semanticscholar.org

It is important to note that these findings pertain to related compounds and not directly to this compound. The specific substitution pattern of the trichlorophenyl group would significantly influence its interaction with any potential enzyme targets.

Receptor Binding Studies in Model Systems (e.g., Cell-Free, Recombinant Proteins, Non-Human Cells)

Direct receptor binding studies for this compound are not prominently reported. However, research on related compounds offers potential avenues for investigation. For example, studies on the neurokinin 1 receptor (NK1R), a G-protein coupled receptor, have utilized antagonist drugs with complex chemical structures that include features reminiscent of substituted phenyl groups, though not a trichlorophenylacetamide moiety. scispace.com

Furthermore, the expression of taste receptors, such as bitter taste receptors (T2Rs), has been identified in the intestinal cells of non-human primates like rhesus macaques. nih.gov These studies open the possibility that various xenobiotics could interact with such receptors in non-human model systems. However, any potential interaction of this compound with these or other receptors remains to be experimentally determined.

Protein-Ligand Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Specific data from protein-ligand interaction analyses such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound are not available in the reviewed literature. These techniques are powerful methods for characterizing the thermodynamics and kinetics of binding events between a ligand and a protein. nih.govebi.ac.ukcnr.itnih.govrsc.org

ITC directly measures the heat released or absorbed during a binding interaction, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. ebi.ac.uknih.gov SPR, on the other hand, is an optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants. cnr.ithacettepe.edu.tr The application of these techniques would be crucial to quantitatively understand any potential interactions of this compound with specific protein targets, should they be identified in future research.

Cellular Biochemistry and Biological Pathway Modulation (Non-Human Cell Lines and Organisms)

Cellular Uptake and Subcellular Localization Studies

Specific studies detailing the cellular uptake and subcellular localization of this compound in non-human cell lines or organisms are not currently available. The mechanisms by which cells internalize small molecules can vary and include processes like passive diffusion and various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.comnih.gov The physicochemical properties of a compound, including its size, charge, and hydrophobicity, play a significant role in determining its primary route of entry into cells. nih.gov For instance, studies with nanoparticles have shown that surface modifications can dictate the endocytic pathway utilized. nih.govnih.gov

Without experimental data, the cellular uptake and subsequent intracellular distribution of this compound remain speculative.

Effects on Gene Expression and Protein Synthesis in Model Organisms

There is no specific information available regarding the effects of this compound on gene expression and protein synthesis in model organisms. Protein synthesis is a fundamental biological process involving transcription of DNA to messenger RNA (mRNA) and subsequent translation of mRNA into a polypeptide chain by ribosomes, with the help of transfer RNA (tRNA) and various initiation and elongation factors. youtube.comyoutube.com Any compound that interferes with these intricate processes could have significant effects on cellular function and viability. Investigating potential alterations in gene expression profiles and the machinery of protein synthesis in model organisms upon exposure to this compound would be a critical step in understanding its biological activity.

Impact on Cellular Signaling Pathways (e.g., Apoptosis, Proliferation, Differentiation in non-human cells)

While direct studies on this compound's effect on cellular signaling are limited, research on compounds containing the N-(2,4,6-trichlorophenyl) moiety provides significant insights. A notable example is the compound 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), which incorporates the same trichlorophenylamino group. In a study on bladder cancer cells, SYD007 was found to induce early apoptosis and cause cell cycle arrest. usgs.gov Mechanistically, it was identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). usgs.gov This inhibition suppressed the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell survival and proliferation. usgs.gov The study concluded that the anti-bladder cancer activities of this compound were, at least in part, due to the disruption of the IGF-1R/STAT3 signaling pathway. usgs.gov This suggests that the N-(2,4,6-trichlorophenyl) group is a key structural component for interaction with and inhibition of this specific signaling cascade, leading to programmed cell death.

Furthermore, the broader class of acetamide derivatives has been shown to induce apoptosis in pathogenic organisms. For instance, the compound 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide was demonstrated to be an apoptosis inducer in the promastigote form of the parasite Leishmania mexicana. ekb.eg This indicates that the acetamide scaffold itself can be a vehicle for delivering functional groups that trigger programmed cell death pathways in non-mammalian cells.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Non-Human Focused)

The biological activity of N-phenylacetamide derivatives is highly dependent on the substitutions on both the phenyl ring and the acetyl group. Analysis of related compounds helps to delineate the structure-activity relationships (SAR) and identify the key features necessary for target interaction.

Systematic modifications of the N-phenylacetamide structure have revealed clear correlations between chemical structure and biological activity.

Halogenation of the Acetyl Group: The introduction of a halogen atom to the acetyl group of N-phenylacetamide significantly enhances its biological, particularly antifungal, activity. Studies on 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide show potent fungicidal and antibiofilm activity against various Candida species, including fluconazole-resistant strains. researchgate.neteuropa.eu For example, 2-chloro-N-phenylacetamide exhibited Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL against C. albicans and C. parapsilosis. researchgate.net The bromo-analogue showed even greater potency, with a MIC of 32 µg/mL against 87.5% of Candida strains tested. europa.eu This establishes the halo-acetamide moiety as a critical component for antifungal action.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial for modulating activity. In a comprehensive SAR study of aryl acetamide derivatives against the parasite Cryptosporidium, a clear preference for electron-withdrawing groups on the aryl "tail" was confirmed. ekb.eg This finding supports the hypothesis that the three electron-withdrawing chlorine atoms on this compound would contribute positively to its biological potency. Further studies on chloroacetamide herbicides have also shown that dichlorinated phenyl rings are a common feature in active compounds. nih.gov The activity of a series of N-(substituted phenyl)acetamide derivatives against the bacterium Xanthomonas oryzae pv. oryzae also demonstrated that the substitution pattern on the phenyl ring is a key determinant of efficacy. researchgate.net

Based on SAR studies of related molecules, two key pharmacophores can be identified for the biological activity of compounds like this compound.

The Halo-Acetamide Moiety: As demonstrated in numerous antifungal studies, the Cl-CH2-C(=O)-NH- structure is a potent pharmacophore. researchgate.neteuropa.euusgs.govnih.gov While the target compound itself does not have a halogen on the acetyl group, its derivative, 2-chloro-N-(2,4,6-trichlorophenyl)acetamide, combines this feature with the trichlorinated ring, suggesting it could have enhanced activity. nih.gov The core acetamide linker is essential for connecting the two main structural parts of these molecules.

The Polychlorinated Phenyl Ring: The presence of multiple chlorine atoms on the phenyl ring is a strong determinant of activity. The 2,4,6-trichloro substitution pattern creates a distinct electronic and steric profile. The apoptosis-inducing activity of a compound containing the N-(2,4,6-trichlorophenyl) group points to this moiety's ability to interact with specific biological targets like the IGF-1R. usgs.gov This suggests the trichlorophenyl group is a key pharmacophore for inducing specific cellular responses. The preference for electron-withdrawing groups in antiparasitic aryl acetamides further underscores the importance of this chlorinated ring system. ekb.eg

In Vitro and Non-Mammalian In Vivo Biological Activity Profiling

While direct bioactivity data for this compound is scarce, profiling of structurally similar compounds provides a strong basis for predicting its activity spectrum.

The N-phenylacetamide scaffold is associated with significant antimicrobial properties, particularly antifungal activity.

Antifungal Activity: Numerous studies highlight the potent antifungal effects of halogenated acetamides. Both 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide are effective against pathogenic yeasts of the Candida genus, including strains resistant to conventional drugs like fluconazole. researchgate.neteuropa.eunih.gov Furthermore, 2-chloro-N-phenylacetamide has shown fungicidal activity against the filamentous fungus Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL. nih.gov These compounds appear to exert their effects through mechanisms other than disrupting the cell wall or binding to ergosterol (B1671047). researchgate.netnih.gov Given these findings, this compound is predicted to possess antifungal properties, which could be further enhanced by chloro-substitution on the acetyl group.

Antibacterial Activity: The antibacterial potential of this class of compounds has also been explored. A series of novel 1,2,4-triazole (B32235) derivatives featuring an N-(substituted phenyl)acetamide group exhibited good to excellent activity against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae. researchgate.net For example, the derivative with a 4-fluorophenyl substitution had an EC50 value of 55.0 µg/mL, which was superior to the commercial agent Bismerthiazol (B1226852). researchgate.net This suggests that N-phenylacetamide derivatives can be effective bactericides, particularly against plant pathogens.

There is currently no specific information available regarding the antialgal activity of this compound.

Table 1: Antifungal Activity of N-Phenylacetamide Analogues

Compound Fungal Species Activity Metric (µg/mL) Reference
2-chloro-N-phenylacetamide Candida albicans MIC: 128-256 researchgate.net
2-chloro-N-phenylacetamide Candida parapsilosis MIC: 128-256 researchgate.net
2-chloro-N-phenylacetamide Aspergillus flavus MIC: 16-256 nih.gov

Antiparasitic Activity: The acetamide scaffold is present in various antiparasitic agents. A study on aryl acetamide triazolopyridazines identified potent lead compounds against Cryptosporidium parvum, the parasite responsible for cryptosporidiosis. ekb.eg The study highlighted that electron-withdrawing groups on the aryl portion of the molecule were favorable for activity, which suggests the 2,4,6-trichlorophenyl group would be a promising substituent. ekb.eg In another study, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide showed activity against Leishmania mexicana promastigotes with a half-maximal inhibitory concentration (IC50) of 0.086 µM and was found to induce apoptosis in the parasite. ekb.eg

Insecticidal Activity: There is currently no direct evidence to support the insecticidal activity of this compound. However, the broader acetamide chemical class is found in some commercial insecticides. For example, Acetamiprid is a neonicotinoid insecticide containing an acetamidine (B91507) functional group, which is related to amides. Other research has explored novel acetamide derivatives, such as those containing pinanyl pyrazole (B372694) or thienylpyridyl moieties, for their insecticidal properties. A patent also describes pesticide compositions containing acetamide compounds for controlling a range of agricultural pests. While these examples establish a precedent for the acetamide scaffold in insecticides, specific testing of the title compound is required to determine its activity.

Phytotoxicity and Plant Growth Regulatory Effects

There is a lack of specific data on the phytotoxicity and plant growth regulatory effects of this compound. However, the herbicidal potential of the broader N-phenylacetamide class has been recognized. For instance, certain N-heterocycle-containing phenylacetonitrile (B145931) derivatives, which share a core structural motif, have demonstrated selective herbicidal efficacy, particularly in controlling barnyardgrass in transplanted rice under aquatic conditions.

Furthermore, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown antibacterial activity against plant pathogens like Xanthomonas oryzae pv. Oryzae (Xoo), the causative agent of bacterial blight in rice. nih.gov The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, for example, exhibited a median effective concentration (EC50) of 156.7 µM, proving more potent than the commercial bactericides bismerthiazol and thiodiazole copper. nih.gov Microscopic analysis revealed that this compound could induce the rupture of the Xoo cell membrane. nih.gov

The ability of some plants to detoxify herbicides from the chloroacetamide class is enhanced by chemical safeners, which induce the expression of detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. This suggests that N-phenylacetamides could be substrates for these plant defense systems.

Compound NameOrganismObserved EffectReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. Oryzae (Xoo)Antibacterial activity, cell membrane rupture nih.gov
BismerthiazolXanthomonas oryzae pv. Oryzae (Xoo)Antibacterial activity (used as a comparison) nih.gov
Thiodiazole copperXanthomonas oryzae pv. Oryzae (Xoo)Antibacterial activity (used as a comparison) nih.gov

Studies in Lower Organisms (e.g., Yeast, C. elegans, Drosophila)

Research into the effects of N-phenylacetamide derivatives on lower organisms has primarily focused on their antifungal and nematicidal properties.

Yeast and Fungi

Studies on halo-substituted N-phenylacetamides have demonstrated significant antifungal activity against various pathogenic yeasts and fungi.

2-chloro-N-phenylacetamide has shown fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov The mechanism of action is suggested to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This compound was also effective against fluconazole-resistant strains of Candida albicans and C. parapsilosis, inhibiting biofilm formation and disrupting pre-formed biofilms. nih.govscielo.br Further research indicated its efficacy against Aspergillus flavus, with a proposed mechanism involving binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis via thymidylate synthase inhibition. scielo.br

2-bromo-N-phenylacetamide has also been identified as a potent fungicidal agent against fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net It demonstrated strong activity against mature C. albicans biofilms. researchgate.net

The tables below summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these compounds against various fungal strains.

Table: Antifungal Activity of 2-chloro-N-phenylacetamide

Organism MIC (µg/mL) MFC (µg/mL) Reference
Candida tropicalis 16 - 256 - nih.gov
Candida parapsilosis 16 - 256 - nih.gov
Candida albicans (fluconazole-resistant) 128 - 256 512 - 1024 nih.govscielo.br
Candida parapsilosis (fluconazole-resistant) 128 - 256 512 - 1024 nih.govscielo.br

Table: Antifungal Activity of 2-bromo-N-phenylacetamide

Organism MIC (µg/mL) MFC (µg/mL) Reference

C. elegans

While direct studies on this compound in Caenorhabditis elegans are not available, research on other N-phenylacetamide derivatives has shown nematicidal activity. A study on N-phenylacetamides containing 4-arylthiazole moieties tested their effects on the root-knot nematode Meloidogyne incognita. One of the tested compounds displayed significant nematicidal activity, causing 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment. nih.gov This finding suggests that the N-phenylacetamide scaffold could be a promising lead for developing new nematicides.

Drosophila

Currently, there is no available research data on the effects of this compound or closely related N-phenylacetamides in Drosophila melanogaster. The insecticidal activity of chlorinated compounds is a broad area of study, but specific findings related to this particular acetamide are absent from the scientific literature. nih.gov

Environmental Fate and Ecotoxicology of N 2,4,6 Trichlorophenyl Acetamide

Environmental Distribution and Persistence in Various Compartments

The environmental distribution and persistence of a chemical compound are determined by its physical and chemical properties and its interactions with different environmental matrices. For N-(2,4,6-Trichlorophenyl)acetamide, a member of the chloroacetanilide class of compounds, its behavior in the environment is of interest due to the widespread use of related compounds as herbicides.

The adsorption of 2,4,6-TCP has been shown to be influenced by soil and sediment properties such as organic matter content and the presence of metal cations. nih.govnih.gov For instance, the adsorption of 2,4,6-TCP onto ash derived from wheat straw was found to be nonlinear, and the presence of different metal ions could either promote or reduce adsorption. nih.gov In wetland soils, the adsorption of 2,4,6-TCP was observed to be a spontaneous endothermic process. sciengine.com The sorption of chloroacetanilide herbicides in general is influenced by soil properties. acs.org

It is important to note that while these findings for related compounds are informative, direct experimental data on this compound is necessary for a precise assessment of its behavior in soil and sediment systems.

Volatilization is a key process that determines the transport of a chemical from soil and water to the atmosphere. For related dichloroacetamide safeners, which share structural similarities with this compound, volatilization is considered to be a negligible dissipation pathway due to their low air-water partition coefficients. acs.org Studies on other halogenated organic compounds, such as 2,4-dibromophenol (B41371) and 2,4-dibromoanisole, have shown that factors like phytovolatilization by plants can influence their emission from hydroponic solutions into the atmosphere. nih.gov

However, specific data on the Henry's Law constant and the volatilization potential of this compound from water and soil surfaces are not available in the current scientific literature.

Bioaccumulation, the process by which chemicals are taken up by an organism from the environment, is a critical factor in assessing ecotoxicological risk. There is limited direct information on the bioaccumulation of this compound.

Studies on the related compound 2,4,6-trichlorophenol (B30397) (TCP) have shown that it can be bioaccumulated by active biomass in anaerobic granular sludge, with the accumulated compounds being subsequently released back into the medium. nih.gov Research on the aquatic plant Lemna minor has demonstrated that the uptake of 2,4,5-trichlorophenol (B144370) is positively correlated with the plant's metabolic activity and is influenced by the pH of the surrounding media. nih.gov This suggests that aquatic plants can actively accumulate trace-organic contaminants. nih.gov

Given the lack of specific bioaccumulation factors (BAF) or bioconcentration factors (BCF) for this compound, a definitive assessment of its bioaccumulation potential in various non-human organisms cannot be made at this time.

Degradation Pathways and Transformation Products in the Environment

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation. These processes can lead to the formation of transformation products that may have different properties and environmental impacts than the parent compound.

Photodegradation, or the breakdown of compounds by light, can be a significant environmental fate process. While specific studies on the photodegradation of this compound are scarce, research on the structurally related 2,4,6-trichlorophenol (TCP) indicates that it can be degraded by photocatalytic processes. For example, the photocatalytic degradation of 2,4,6-TCP has been demonstrated using titanium dioxide (TiO2) nanoparticles under UV and solar irradiation. kku.ac.thdeswater.comresearchgate.net The efficiency of this degradation is influenced by factors such as the initial concentration of the pollutant, pH, and the dosage of the photocatalyst. deswater.comresearchgate.net

The degradation of other chloroacetanilide herbicides has also been studied using advanced oxidation processes involving UV light. rsc.org However, without specific kinetic data and identification of phototransformation products for this compound, its environmental persistence with respect to photodegradation remains to be fully characterized.

Biodegradation by microorganisms is a primary pathway for the dissipation of many organic pollutants in the environment. Chloroacetanilide herbicides are known to be degraded by various microorganisms. bioone.orgnih.gov

Extensive research has been conducted on the biodegradation of 2,4,6-trichlorophenol (TCP). It can be degraded under both anaerobic and aerobic conditions by various bacterial strains, including Pseudomonas and Agrobacterium species. nih.govfrontiersin.orgsci-hub.se The degradation of 2,4,6-TCP can be influenced by the presence of other carbon sources in a process known as co-metabolism. mdpi.com In some cases, the degradation of 2,4,6-TCP can lead to the formation of less chlorinated phenols. nih.gov

While these studies on related compounds suggest that the acetamide (B32628) and trichlorophenyl moieties of this compound could be susceptible to microbial attack, specific studies identifying the microorganisms capable of degrading this particular compound and its degradation pathways are not currently available. The degradation of chloroacetanilides can be influenced by environmental conditions such as temperature, which can be higher in tropical regions, potentially leading to faster degradation rates. bioone.org

Chemical Hydrolysis and Oxidation Processes

The environmental persistence of this compound is significantly influenced by chemical hydrolysis and oxidation, processes that can lead to its degradation.

Hydrolysis: The hydrolysis of acetamide compounds can be mediated by acid or base conditions. For some chloroacetamide safeners, base-mediated hydrolysis has been shown to yield dichloroacetate (B87207) and other specific products depending on the starting compound. acs.org The rate of hydrolysis can be influenced by the concentration of the acid or base present. acs.org

Oxidation: Advanced oxidation processes (AOPs) are effective in degrading chlorinated organic compounds. For instance, the degradation of 2,4,6-trichlorophenol (2,4,6-TCP), a related compound, has been studied using various AOPs, including those involving zero-valent iron (ZVI) with peroxides like peroxymonosulfate (B1194676) (PMS), hydrogen peroxide (H₂O₂), and peroxydisulfate (B1198043) (PS). nih.gov The efficiency of these processes is often pH-dependent, with optimal degradation of 2,4,6-TCP by ZVI/peroxide systems observed at an initial pH of 3.2. nih.gov At this pH, ferrous ions play a crucial role in accelerating the reaction rate. nih.gov The UV/Fenton process has also been shown to be highly effective in degrading 2,4,6-TCP. researchgate.net

The oxidation of N-hydroxy-N-(2-fluorenyl)acetamide, another complex acetamide, has been investigated using oxidants generated from chloride and bromide. nih.gov This suggests that similar oxidative pathways could potentially contribute to the transformation of this compound in environments where these halides are present.

Identification and Characterization of Metabolites and Degradates

The breakdown of this compound and related compounds leads to the formation of various metabolites and degradates.

In the degradation of 2,4,6-TCP by ZVI/peroxide systems, intermediates such as 2,5-dichloro-benzene-1,4-diol and 2,3,6-trichlorophenol (B165527) have been identified. nih.gov The degradation of 2,4,6-TCP in simultaneous nitrification and denitrification processes has been shown to mainly produce 2,4-dichlorophenol. nih.gov

The metabolism of chloroacetamide herbicides, which share structural similarities with this compound, has been studied in liver microsomes. For example, acetochlor (B104951) and metolachlor (B1676510) are metabolized to 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), and butachlor (B1668075) is metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). semanticscholar.org These metabolites can be further broken down into other compounds like 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA). semanticscholar.org

Furthermore, studies on the biodegradation of the chloroacetanilide herbicide alachlor (B1666766) by soil microbes have identified several transformation products, including 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov The primary metabolite of the herbicide acetochlor, acetochlor ESA, and the glyphosate (B1671968) metabolite aminomethylphosphonic acid (AMPA) are also relevant examples of pesticide degradates found in the environment. nih.gov

Urinary metabolite monitoring in human populations has detected 2,4,6-trichlorophenol (2,4,6-TCP), which can be a metabolite of certain pesticides and other chlorinated phenols. nih.gov

Ecotoxicological Assessment in Non-Human Species

The ecotoxicological effects of this compound and related compounds have been evaluated in various non-human species, providing insights into its potential environmental impact.

Aquatic Ecotoxicity to Fish, Daphnia, and Algae

Studies on the aquatic toxicity of various chemicals provide a framework for understanding the potential effects of this compound. For many pharmaceuticals, acute toxicity to aquatic organisms like the cladoceran Daphnia magna, the green alga Desmodesmus subspicatus, and the macrophyte Lemna minor is moderate, with EC₅₀ values often in the range of 10 to 100 mg/L or higher. nih.gov However, combination effects of different chemicals can be more significant than the effects of single substances. nih.gov

For instance, the toxicity of polychlorinated naphthalenes (PCNs) has been assessed across an aquatic food chain, including green algae, Daphnia magna, and fish, revealing high toxicity at all trophic levels. nih.gov Similarly, the herbicide acetochlor has shown toxicity to crayfish, with reported 24-hour and 96-hour LC50 values of 145.24 and 191.25 mg/L, respectively, for red swamp crayfish (Procambarus clarkii). nih.gov

The following table summarizes the aquatic ecotoxicity data for related compounds:

SpeciesCompoundEndpointValue (mg/L)
Daphnia magnaVarious pharmaceuticalsEC₅₀10 - 100+
Desmodesmus subspicatusVarious pharmaceuticalsEC₅₀10 - 100+
Lemna minorVarious pharmaceuticalsEC₅₀10 - 100+
Procambarus clarkiiAcetochlorLC₅₀ (24h)145.24
Procambarus clarkiiAcetochlorLC₅₀ (96h)191.25

Terrestrial Ecotoxicity to Soil Organisms and Plants

The impact of pesticides on soil organisms and plants is a significant area of ecotoxicological research. The extensive use of pesticides in agriculture raises concerns about their potential negative effects on soil microorganisms, which are crucial for nutrient cycling. nih.gov The effects of pesticides on soil microbial functions are often dose-independent and specific to the soil type. nih.gov For example, certain fungicides and herbicides have been shown to significantly reduce potential nitrification and the activity of enzymes like β-1,4-N-acetylglucosaminidase in alkaline loam soils with low organic carbon. nih.gov

The herbicide acetochlor, a chloroacetamide, has been shown to inhibit the transformation of various forms of nitrogen in riparian zone soils. mdpi.com Higher concentrations of acetochlor lead to a more pronounced inhibitory effect on potential nitrification and denitrification rates. mdpi.com

Effects on Ecosystem Function (e.g., Nitrogen Cycling, Microbial Community Structure)

This compound and related compounds can have significant effects on crucial ecosystem functions, particularly nitrogen cycling and the structure of microbial communities.

Nitrogen Cycling: The nitrogen cycle, a fundamental biogeochemical process, can be impacted by various contaminants. nih.gov Pharmaceuticals and other chemicals can either inhibit or stimulate processes such as nitrification, ammonification, and denitrification. researchgate.net For example, the presence of 2,4,6-trichlorophenol (TCP) has been shown to inhibit nitrification, leading to a decrease in ammonium (B1175870) nitrogen removal. nih.gov However, its effect on denitrification can be more complex, with nitrate (B79036) and nitrite (B80452) accumulation showing variable trends. nih.gov The herbicide acetochlor has also been found to inhibit nitrification and denitrification, with a stronger inhibitory effect on denitrification potential. mdpi.com

Microbial Community Structure: Exposure to chemical contaminants can lead to significant shifts in the composition of soil and aquatic microbial communities. The application of various pesticides has been shown to alter the diversity of nitrifying microorganisms, with the greatest effects observed on the dominant ammonia-oxidizing archaea. nih.gov In studies with 2,4,6-TCP, significant differences in the bacterial community of a bioreactor were observed with increasing concentrations of the compound. nih.gov Similarly, the application of the herbicide acetochlor has been shown to increase the relative abundances of certain bacterial genera like Burkholderia and Mycobacterium in soil. sci-hub.box

Environmental Monitoring and Detection Methodologies for this compound

Various analytical methods are employed for the detection and quantification of this compound and related compounds in environmental samples.

Gas chromatography (GC) coupled with different detectors, such as flame ionization detector (FID), electron capture detector (ECD), and mass spectrometry (MS), is a common technique for measuring the concentration of compounds like 2,4,6-trichlorophenol (TCP). nih.gov To improve the chromatographic analysis of polar molecules like TCP, derivatization techniques using agents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are often used. nih.gov

Liquid chromatography-based methods have also been developed for the highly sensitive analysis of halophenols. nih.gov Furthermore, a novel method involving the microbial conversion of TCP to the more readily analyzable 2,4,6-trichloroanisole (B165457) (TCA) by Mycolicibacterium sp. has been proposed for quantification at very low concentrations. nih.gov

For the analysis of chloroacetamide herbicide metabolites in human and rat liver microsomes, liquid chromatography/mass spectrometry with atmospheric pressure chemical ionization (APCI) has been utilized. semanticscholar.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/APCI-MS/MS) is another powerful tool for measuring a wide range of pesticide metabolites in biological samples like urine. nih.gov

The following table lists some of the common analytical techniques used for related compounds:

Analytical TechniqueTarget Compound(s)Key Features
Gas Chromatography (GC-FID, GC-ECD, GC-MS)2,4,6-Trichlorophenol (TCP)Standard method, may require derivatization for polar compounds. nih.gov
Liquid Chromatography (LC)HalophenolsHigh sensitivity for analysis. nih.gov
Microbial Conversion followed by GC-MS2,4,6-Trichlorophenol (TCP)Enables quantification at very low concentrations by converting TCP to TCA. nih.gov
Liquid Chromatography/Mass Spectrometry (LC/MS with APCI)Chloroacetamide herbicide metabolitesUsed for identification and quantification in biological matrices. semanticscholar.org
High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/APCI-MS/MS)Pesticide metabolitesMeasures a broad range of metabolites in urine samples. nih.gov

Advanced Analytical Techniques for Trace Analysis in Complex Environmental Matrices

The trace analysis of this compound in complex environmental matrices such as water, soil, and sediment necessitates sophisticated analytical methodologies that offer high sensitivity, selectivity, and robustness. While specific validated methods for this exact compound are not extensively documented in public literature, established protocols for structurally related compounds, such as chloroacetanilide herbicides and other chlorinated aromatic pollutants, provide a clear framework for its detection. The most effective approaches involve chromatographic separation coupled with sensitive detection, primarily mass spectrometry.

Chromatographic-Mass Spectrometric Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, it provides definitive identification based on the analyte's mass spectrum and retention time. For chlorinated compounds, an Electron Capture Detector (ECD) can also be used, offering excellent sensitivity, though it lacks the specificity of MS. nih.govnih.gov For trace analysis in environmental samples, a pre-concentration step is typically required. Solid-Phase Extraction (SPE) is a common technique where a water sample is passed through a cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent, effectively concentrating it before injection into the GC-MS system. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly powerful for analyzing polar and thermally labile compounds that are not amenable to GC. thermofisher.com For this compound and its potential degradation products, which may be more polar, LC-MS/MS offers superior sensitivity and selectivity. thermofisher.com U.S. Environmental Protection Agency (EPA) Method 535, for example, uses SPE followed by LC-MS/MS to measure acetamide herbicide degradates in drinking water. thermofisher.com This approach minimizes interferences from the sample matrix and can achieve extremely low detection limits, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range.

Sample Preparation and Extraction

The effectiveness of any analytical method heavily relies on the sample preparation stage. The goal is to isolate and concentrate the target analyte from the matrix (e.g., water, soil) while removing interfering substances.

Solid-Phase Extraction (SPE): As mentioned, SPE is widely used for aqueous samples. The choice of sorbent material is crucial for achieving high recovery rates.

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE uses an organic solvent to extract the analyte from the water sample.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques are used for solid samples like soil and sediment. They employ elevated temperatures and pressures to rapidly and efficiently extract analytes using less solvent than traditional methods.

The table below summarizes the typical performance of advanced analytical methods used for related chlorinated aromatic compounds, which would be applicable for the analysis of this compound.

Analytical TechniqueSample MatrixSample PreparationLimit of Detection (LOD)Key Advantages
GC-MS Water, SoilSPE, LLE, PLELow µg/L to ng/LHigh separation efficiency, established libraries for identification. nih.gov
GC-ECD Water, SoilSPE, LLE, PLELow ng/LExtremely sensitive to halogenated compounds. nih.gov
LC-MS/MS Drinking WaterSPEng/L rangeHigh sensitivity and specificity, suitable for polar analytes. thermofisher.com
GC-HRMS EnvironmentalCryofocusing TrapSub-ppt (for some volatiles)Very high mass accuracy and resolution, reducing interferences. nih.gov

Development of Biosensors for Environmental Detection

While traditional chromatographic methods are accurate and reliable, they are typically laboratory-based, time-consuming, and require expensive equipment and highly trained personnel. Biosensors offer a promising alternative for rapid, portable, and cost-effective on-site screening of environmental pollutants like this compound. Although no biosensor has been specifically developed for this compound to date, the principles used for other pesticides and related molecules demonstrate a clear path forward. nih.gov

Enzyme-Based Biosensors

Enzyme-based biosensors utilize the high specificity of an enzymatic reaction. mdpi.com Their operation is often based on the principle of enzyme inhibition, where the target pollutant interferes with the enzyme's catalytic activity. For instance, many biosensors for organophosphate and carbamate (B1207046) pesticides are based on the inhibition of the enzyme acetylcholinesterase (AChE).

For this compound, a potential strategy would involve identifying an enzyme that it specifically inhibits or for which it can act as a substrate. The change in enzyme activity, which can be measured electrochemically or optically, would then be proportional to the concentration of the analyte. researchgate.net The development would involve:

Enzyme Screening: Identifying an enzyme that interacts specifically with the target compound.

Immobilization: Attaching the selected enzyme to a transducer surface (e.g., an electrode) while preserving its activity.

Transduction: Converting the biological signal (e.g., change in pH, oxygen consumption, light emission) into a measurable electronic signal.

Immunosensors

Immunosensors are a type of biosensor that uses antibodies as the biological recognition element. nih.gov Antibodies can be developed to bind with very high affinity and specificity to a target molecule (the antigen), in this case, this compound.

The development process involves:

Antigen Synthesis: Modifying the this compound molecule to make it immunogenic, allowing it to stimulate an immune response in an animal to produce specific antibodies.

Antibody Production: Generating and isolating monoclonal or polyclonal antibodies that bind specifically to the target compound.

Sensor Fabrication: Integrating these antibodies with a transducer. A common format is the immunochromatographic assay, similar to a home pregnancy test, where the presence of the analyte results in a visual signal (e.g., a colored line). nih.gov Another approach is the label-free impedimetric immunosensor, where the binding of the analyte to the antibody on an electrode surface changes the electrical impedance, providing a quantifiable signal. nih.gov

The table below illustrates the characteristics of biosensors developed for other chlorinated pesticides and related compounds, highlighting the potential performance targets for a future this compound biosensor.

Biosensor TypeTarget AnalytePrincipleLimit of Detection (LOD)Comments
Immunochromatographic Electrochemical Biosensor Trichloropyridinol (TCP)Competitive Immunoassay0.05 ng/mLPortable, rapid, and sensitive; demonstrates feasibility for chlorinated metabolites. nih.gov
Impedimetric Immunosensor Interleukin-6Label-free Immunoassay0.97 pg/mLDemonstrates ultra-high sensitivity achievable with modern nanocomposite-based electrodes. nih.gov
Enzyme-Based Amperometric Biosensor Various PesticidesEnzyme Inhibitionµg/L to ng/L rangeBroad applicability but may have cross-reactivity with other inhibitors.
Solid-Phase ECL Enzyme Sensor GlucoseEnzymatic reaction1 µMHigh sensitivity and stability through novel immobilization techniques. mdpi.com

Potential Non Biological Applications and Material Science Contributions of N 2,4,6 Trichlorophenyl Acetamide

Role as a Synthetic Intermediate for Advanced Materials

N-(2,4,6-Trichlorophenyl)acetamide serves as a crucial building block in the synthesis of more complex molecules and advanced materials. Its chemical structure, featuring a trichlorinated phenyl ring and an acetamide (B32628) group, offers reactive sites for various chemical transformations. The presence of the amide group and the chlorine-substituted aromatic ring allows for a range of reactions, including nucleophilic substitution, oxidation, reduction, and condensation reactions. For instance, the chlorine atoms on the phenyl ring can be substituted by other functional groups, and the amide linkage can be hydrolyzed or otherwise modified.

A key synthetic route involving this compound is its use as a precursor to N-(2,4,6-Trichlorophenyl)maleamic acid. This transformation is achieved by reacting this compound's precursor, 2,4,6-trichloroaniline (B165571), with maleic anhydride (B1165640). researchgate.net This derivative is of interest in crystal engineering and the study of solid-state structures.

Incorporation into Polymer Systems and Composites

The incorporation of this compound and its derivatives into polymer systems can enhance their properties for various applications. While direct polymerization of this specific compound is not commonly reported, its derivatives can be integrated into polymer backbones or used as additives in polymer composites. The trichlorophenyl group can impart fire-retardant properties and enhance thermal stability.

The general principle of creating polymer composites involves blending a polymer matrix with filler materials to achieve desired properties. mdpi.com In this context, derivatives of this compound could be synthesized to contain polymerizable groups, allowing them to be covalently bonded within a polymer network. Alternatively, they could be physically dispersed as a filler. The interaction between the functional groups of the acetamide derivative and the polymer matrix would be crucial in determining the final properties of the composite material. mdpi.com For instance, the incorporation of such compounds could aim to improve the mechanical strength or thermal resistance of the resulting composite material. mdpi.com

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules, and crystal engineering is a subfield that deals with the design and synthesis of solid-state structures with desired properties. materialsciencejournal.org this compound and its derivatives are valuable tools in this field due to their ability to form predictable intermolecular interactions, such as hydrogen bonds.

Design of Co-Crystals and Metal-Organic Frameworks

Co-crystals are multi-component crystals in which different molecules are held together in the same crystal lattice through non-covalent interactions. nih.gov The design of co-crystals allows for the tuning of physicochemical properties of solid materials. nih.gov The amide group in this compound is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with other molecules, particularly carboxylic acids. nih.gov

While specific co-crystals of this compound are not extensively documented in the provided search results, the principles of co-crystal design are well-established. nih.gov For example, the interaction between the amide group of one molecule and the carboxylic acid group of another can form a robust supramolecular synthon, which is a reliable and predictable interaction pattern. nih.gov

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic ligands. labapress.com While there is no direct evidence of this compound being used as a ligand in MOF synthesis in the provided results, its derivatives could potentially be designed for this purpose. An organic molecule must typically possess multiple coordination sites to act as a linker in a MOF. By chemically modifying this compound to include additional coordinating groups, such as carboxylates or nitrogen heterocycles, it could be utilized in the synthesis of novel MOFs with specific functionalities. labapress.com

Engineering of Solid-State Properties

In the crystal structure of N-(2,4,6-Trichlorophenyl)maleamic acid, intermolecular N–H···O hydrogen bonds link the molecules into chains. researchgate.net The conformation of the amide and carboxylic acid groups is stabilized by an intramolecular hydrogen bond. researchgate.net Such detailed structural information is crucial for understanding and predicting the properties of materials and for designing new materials with tailored characteristics. Comparing the crystal structures of a series of related substituted acetanilides reveals that changes in substitution on the benzene (B151609) ring or the side chain can lead to different crystal symmetries and packing arrangements. epa.govznaturforsch.com This highlights the potential for fine-tuning solid-state properties through systematic chemical modification.

Contribution to Analytical Chemistry Methodologies

In analytical chemistry, the accuracy and reliability of measurements are paramount. This compound can play a role in ensuring the quality of analytical data through its use as a standard.

Use as a Reference Standard or Internal Standard

A reference standard is a highly purified compound used as a measurement base in analytical tests. supelco.com.tw Given that this compound can be synthesized and purified to a high degree, it has the potential to be used as a reference standard for the identification and quantification of this compound or its degradation products in various samples.

Development of New Detection or Separation Techniques

Current research literature does not extensively detail the specific application of This compound in the development of new, dedicated detection or separation techniques. However, based on its chemical structure as a chlorinated aromatic amide, its analysis would fall under established analytical methodologies for similar compounds. The development of new techniques would likely focus on enhancing the sensitivity, selectivity, and efficiency of these existing methods for this and related molecules.

The primary routes for detecting and separating compounds like This compound involve chromatographic and spectroscopic methods. Advances in these areas could be tailored to create more effective analytical protocols for this specific compound.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the separation of chlorinated organic compounds.

Gas Chromatography (GC): Given the volatility of many acetanilide (B955) derivatives, GC is a suitable technique. For a compound with three chlorine atoms like This compound , an Electron Capture Detector (ECD) would offer high sensitivity. The development of new GC methods could involve the optimization of capillary columns with novel stationary phases to improve resolution and separate it from structurally similar impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for analyses that require different selectivity, reversed-phase HPLC is a powerful tool. gcms.cz Method development could focus on novel column chemistries, such as those with specialized surface modifications (e.g., phenyl-hexyl or cyano phases), to enhance retention and separation. The use of advanced solvent systems or temperature gradients could also be explored to optimize the separation process.

Spectroscopic and Advanced Detection Methods

Pairing chromatographic separation with advanced detectors is crucial for unambiguous identification and quantification.

Mass Spectrometry (MS): The coupling of GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides the highest level of confidence in analytical results. For This compound , mass spectrometry would not only offer sensitive detection but also structural confirmation through its characteristic fragmentation pattern. nih.gov The development of new techniques in this area might involve high-resolution mass spectrometry (HRMS) to achieve very low detection limits and to aid in the identification of unknown metabolites or environmental breakdown products.

Sensor Technology: While no specific sensors for This compound are reported, its chemical features could theoretically be exploited for sensor development. For instance, molecularly imprinted polymers (MIPs) could be synthesized to create recognition sites that selectively bind to the molecule. These MIPs could then be integrated with electrochemical or optical transducers to generate a measurable signal upon binding, forming the basis of a new sensor.

Sample Preparation and Pre-concentration

Solid-Phase Extraction (SPE): New SPE sorbents with high affinity for chlorinated aromatic compounds could be developed to selectively extract and pre-concentrate This compound from environmental or biological samples. This would lead to cleaner extracts and lower detection limits.

Solid-Phase Microextraction (SPME): Headspace or direct immersion SPME methods using novel fiber coatings could offer a solvent-free alternative for sample preparation, particularly for GC-based analysis.

The table below summarizes potential analytical techniques and their principles applicable to the detection and separation of This compound .

Analytical TechniquePrinciple of Detection/SeparationPotential Application for this compound
Gas Chromatography-Electron Capture Detection (GC-ECD) Separation based on volatility and interaction with a stationary phase. Detection of electron-capturing compounds (e.g., halogenated molecules).High-sensitivity screening and quantification due to the presence of three chlorine atoms.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Separation based on partitioning between a mobile and stationary phase. Detection based on the absorption of UV light by the aromatic ring.Routine analysis and quantification in various sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by ionization and mass-to-charge ratio analysis of the compound and its fragments.Confirmatory analysis, structural elucidation, and sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by ionization and mass analysis.Analysis of less volatile derivatives, metabolites, and high-sensitivity quantification in complex samples.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the sample matrix passes through; the analyte is then eluted with a small volume of solvent.Sample clean-up and pre-concentration from aqueous or complex matrices prior to chromatographic analysis. gcms.cz
Molecularly Imprinted Polymer (MIP) Sensors Creation of polymer-based recognition sites that selectively bind to the target molecule, coupled with a transducer.Development of highly selective and potentially portable sensors for rapid in-field detection.

Future Research Directions and Unexplored Avenues for N 2,4,6 Trichlorophenyl Acetamide

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of N-aryl acetamides is a cornerstone of organic and medicinal chemistry. nih.gov Future research for N-(2,4,6-Trichlorophenyl)acetamide should focus on developing more efficient, selective, and sustainable synthetic routes. While traditional methods often involve the chloroacetylation of the corresponding aryl amine, newer catalytic systems offer significant advantages. researchgate.net

Key areas for exploration include:

Transition-Metal Catalysis: The use of transition metals like palladium and copper has revolutionized C-N bond formation. Research into Pd(II)-catalyzed C–H functionalization could provide efficient pathways to aryl-substituted amides. acs.org Similarly, copper-catalyzed direct arylation of acetamide (B32628) precursors using readily available reagents like aryl boronic acids presents a promising avenue. nih.gov Investigating asymmetric rearrangement of allylic trichloroacetimidates catalyzed by complexes like (S)-COP-Cl could yield chiral derivatives with high enantiomeric excess. orgsyn.org

Metal-Free Catalysis: To enhance the sustainability of the synthesis, metal-free catalytic systems are highly desirable. Organocatalysis, for instance using bicyclic guanidines to facilitate the ring-opening of lactones with aromatic amines, offers a 100% atom-economical and sustainable pathway to N-aryl amides under mild conditions. x-mol.com

Greener Halogenation Strategies: The synthesis of the trichlorophenyl precursor is a critical step. Future work should explore greener methods for the halogenation of aromatic compounds, moving away from harsh reagents and conditions. researchgate.net

Table 1: Potential Catalytic Systems for N-Aryl Acetamide Synthesis

Catalytic System Approach Potential Advantages Reference
Palladium (Pd) C–H Functionalization High efficiency, compatibility with various functional groups. acs.org
Copper (Cu) Direct Arylation Use of simple and readily available aryl precursors. nih.gov
Organocatalysts (e.g., guanidines) Ring-Opening Aminolysis Metal-free, atom-economical, mild reaction conditions. x-mol.com

Deeper Investigation into Allosteric Modulation and Multi-Targeting Strategies (Non-Human)

While direct interactions of this compound with biological targets are not extensively documented, its structural motifs are present in molecules with significant pharmacological activity. A crucial future direction is to investigate its potential as an allosteric modulator, particularly in non-human systems to probe biological pathways.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can alter the affinity or efficacy of the endogenous ligand. nih.gov This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. nih.govnih.gov G-protein coupled receptors (GPCRs) are a key class of targets where allosteric modulation has proven to be a successful strategy. nih.govnih.gov

Future research should explore:

Screening for Allosteric Activity: High-throughput screening campaigns could be designed to test this compound and its analogues against a panel of non-human GPCRs, such as those involved in pest insect neurobiology or fungal pathogenesis. The calcium-sensing receptor (CaR) is another example of a receptor modulated by a diverse range of allosteric compounds. nih.gov

Multi-Targeting Potential: The ability of a single compound to interact with multiple targets is an emerging paradigm. Given the reactivity of the acetamide group and the substituted phenyl ring, it is conceivable that this compound could interact with several proteins or enzymes within a given biological system. researchgate.netnih.gov Investigating this potential in non-human pathogenic organisms could reveal novel mechanisms of action.

Advanced Ecotoxicological Modeling and Risk Assessment for Ecosystems

The presence of a trichlorinated phenyl ring suggests that this compound could be persistent in the environment and exhibit toxicity. rsc.orgnih.gov Comprehensive ecological risk assessment is therefore essential. For many chemicals, including this one, limited ecotoxicity data exists, necessitating a reliance on predictive models. epa.gov

Future research must move beyond basic screening and employ advanced modeling techniques:

Toxicokinetic-Toxicodynamic (TKTD) Models: These mechanism-based models can predict mortality and sublethal effects over time by simulating the uptake, distribution, metabolism, and elimination of a chemical within an organism. ecotoxmodels.org Applying TKTD models, such as the General Unified Threshold model of Survival (GUTS), to this compound would provide a more dynamic and realistic prediction of its effects on key indicator species (e.g., earthworms, enchytraeids, aquatic invertebrates). ecotoxmodels.org

Residue-Effects Relationships: Focusing on the internal concentration of the compound in an organism (the critical body residue, or CBR) rather than solely on external exposure concentrations can provide a more accurate link between exposure and adverse effects. researchgate.net This approach integrates environmental fate modeling with bioaccumulation and toxicity data. researchgate.net

Integrated Risk Assessment: A tiered risk assessment approach should be developed, starting with simple models and progressing to more complex, data-intensive assessments for specific ecological scenarios. epa.gov This framework should consider the entire sequence of events from environmental release and fate to internal dosimetry and toxicological response. epa.gov The risk assessments performed for other chlorinated pollutants like PCBs and various pesticides can serve as a methodological guide. mdpi.commdpi.com

Table 2: Ecotoxicological Modeling Approaches for Risk Assessment

Modeling Approach Description Key Endpoint Reference
Risk Quotient (RQ) Method Compares predicted environmental concentration to a predicted no-effect concentration. Risk level (e.g., low, medium, high). mdpi.com
Toxicokinetic-Toxicodynamic (TKTD) Models the time-course of toxicity based on uptake, elimination, and mechanism of action. Survival over time, sublethal effects (e.g., growth, reproduction). ecotoxmodels.org
Critical Body Residue (CBR) Correlates internal body concentration of a chemical with toxic effects. Residue-effects relationships. researchgate.net

Application of Artificial Intelligence and Machine Learning in Predicting Compound Behavior

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical risk assessment and drug discovery by uncovering complex patterns in large datasets. mdpi.com For a compound like this compound with limited empirical data, these in silico approaches are invaluable for prioritizing future experimental work.

Future research should leverage AI and ML to:

Predict Physicochemical and Toxicological Properties: ML models can be trained on existing chemical libraries to predict properties such as solubility, persistence, bioaccumulation potential, and toxicity of new or under-studied compounds. This would enable a preliminary risk profile for this compound without immediate extensive laboratory testing.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Advanced QSAR models can correlate the structural features of this compound and its analogues with their biological activities or environmental impacts. This can guide the synthesis of new derivatives with desired properties.

Analyze Complex Datasets: As high-throughput screening and ecotoxicological data become available, ML algorithms can identify subtle correlations and complex interactions that may be missed by traditional statistical methods. mdpi.com This is particularly relevant for understanding multi-targeting effects or the impact of environmental co-contaminants. The successful application of ML in predicting complex health outcomes, such as asthma, demonstrates its potential for toxicology. mdpi.com

Enhance Model Interpretability: A key challenge is making "black box" AI models interpretable. The use of explainable AI (XAI) techniques will be crucial to understand why a model makes a certain prediction, providing actionable insights for chemists and toxicologists. mdpi.com

Development of Sustainable Production and Disposal Strategies

The principles of green chemistry must be integrated into the entire lifecycle of this compound, from its synthesis to its ultimate disposal. Given that it is a halogenated organic compound, developing strategies to prevent its release and to remediate existing contamination is a high priority. epa.gov

Future research should concentrate on:

Sustainable Production: This involves adopting the novel catalytic and greener synthetic methodologies discussed in section 9.1 to minimize waste, reduce energy consumption, and avoid hazardous reagents. x-mol.comresearchgate.net

Bioremediation and Biodegradation: Harnessing microorganisms and fungi that have evolved pathways to break down halogenated aromatic compounds is a promising and sustainable disposal strategy. nih.gov Research should focus on identifying and engineering microbes or fungi specifically capable of degrading this compound. nih.govmdpi.com Mechanisms like oxidative, reductive, and hydrolytic dehalogenation could be exploited to detoxify the compound. nih.gov

Advanced Treatment Technologies: For waste streams containing this compound, various physical and chemical treatment technologies should be optimized. These include incineration, wet air oxidation, chemical dechlorination, and adsorption onto sustainable materials. epa.govdtu.dk For example, composites made from bio-waste like eggshells and graphene oxide have been shown to be effective for removing the related compound 2,4,6-trichlorophenol (B30397) from water. rsc.orgnih.gov

Life Cycle Assessment (LCA): A comprehensive LCA should be performed to compare the environmental impacts of different production and disposal methods. Studies comparing technologies like distillation, steam stripping, and incineration for other halogenated organic wastes have shown that such analyses are critical for selecting the most sustainable option. dtu.dk

Table 3: Potential Sustainable Disposal and Treatment Strategies

Strategy Description Mechanism Reference
Microbial Degradation Use of bacteria to break down the compound. Oxidative, reductive, or hydrolytic dehalogenation. nih.gov
Mycoremediation Use of fungi to degrade or sequester the compound. Enzymatic degradation via mycelial networks. mdpi.com
Adsorption Removal from water using sustainable adsorbent materials. Binding to composites (e.g., activated bio-waste/graphene oxide). rsc.orgnih.gov
Chemical Treatment Destruction of the compound using chemical reactions. Wet air oxidation, chemical dechlorination, UV/Ozone oxidation. epa.gov

Conclusion

Synthesis of Key Research Findings on N-(2,4,6-Trichlorophenyl)acetamide

This compound, a halogenated aromatic amide, has been the subject of diverse scientific inquiry, revealing its multifaceted nature. Research has primarily focused on its synthesis, chemical and physical properties, and its role and impact in agricultural and environmental contexts.

The most common synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2,4,6-trichloroaniline (B165571), often achieved through the catalytic hydrogenation of 1,3,5-trichloro-2-nitrobenzene. This is followed by the acetylation of the 2,4,6-trichloroaniline intermediate using acetic anhydride (B1165640) in acetic acid.

The physical and chemical properties of this compound are significantly influenced by its structure, particularly the presence of three chlorine atoms on the phenyl ring. These substitutions lead to a high melting point and specific reactivity patterns. The compound can undergo reactions such as nucleophilic substitution, oxidation, reduction, and condensation.

In the realm of agriculture, this compound has demonstrated fungicidal and herbicidal properties. Its activity is attributed to the balanced lipophilicity conferred by the chlorine substituents. This has led to its use as a structural template for the development of other agrochemicals. Furthermore, it is recognized as a metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), highlighting its relevance in understanding the environmental lifecycle of pesticides. wikipedia.org

From an environmental perspective, the fate and behavior of this compound and its degradation products are of considerable interest. Its presence as a transformation product of pesticides necessitates the development of analytical methods for its detection in environmental matrices like water and soil. core.ac.ukusgs.gov Research into the bioremediation of related chlorinated compounds, such as 2,4,6-trichlorophenol (B30397), suggests potential pathways for the environmental breakdown of this compound. nih.govncsu.eduresearchgate.net

Broader Implications of this compound Research for Chemical and Environmental Sciences

The study of this compound has broader implications that extend beyond the compound itself. In chemical sciences, the investigation into its synthesis and reactivity contributes to the fundamental understanding of structure-activity relationships in halogenated aromatic compounds. The exploration of its use as a scaffold for agrochemical development can inform the design of new, potentially more effective and selective pesticides.

In environmental science, the research on this compound underscores the importance of studying pesticide metabolites and transformation products. core.ac.uk The detection of such compounds in the environment highlights the need for comprehensive risk assessments that consider the entire lifecycle of a pesticide, not just the parent compound. core.ac.uk The development of analytical techniques for monitoring these substances is crucial for environmental protection and ensuring water quality. usgs.govusgs.gov Furthermore, research into the bioremediation of chlorinated pollutants, spurred by the presence of compounds like this compound, contributes to the development of sustainable technologies for cleaning up contaminated sites. nih.govresearchgate.net

Concluding Remarks on the Significance of Continued Investigation of this compound

Continued investigation into this compound is warranted due to its continued relevance in both chemical and environmental sciences. A deeper understanding of its fungicidal and herbicidal mechanisms could lead to the rational design of more potent and environmentally benign agrochemicals. Further research into its environmental fate, transport, and toxicology is essential for a complete assessment of the risks associated with its parent pesticide, pentachloronitrobenzene.

Moreover, exploring novel bioremediation strategies for this compound and related compounds is critical for mitigating their potential environmental impact. The development of more sensitive and efficient analytical methods will also be vital for monitoring its presence in various environmental compartments. Ultimately, ongoing research on this compound will not only enhance our knowledge of this specific compound but also contribute to the broader goals of sustainable agriculture and environmental stewardship.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4,6-Trichlorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Nucleophilic substitution : Reacting 2,4,6-trichloroaniline with chloroacetyl chloride in acetone under reflux, with stoichiometric control to minimize byproducts .
  • Purification : Recrystallization from ethanol or dichloromethane to achieve >95% purity, monitored via HPLC .
  • Critical parameters : Temperature (60–80°C), solvent polarity, and reaction time (4–6 hours) significantly influence yield. Excess chloroacetyl chloride (1.2–1.5 eq) improves conversion .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Key methods :

  • X-ray crystallography : Resolves crystal packing and bond parameters (e.g., C=O bond length: 1.225 Å, N–H···O hydrogen bonding) .
  • NMR spectroscopy : 1H^1H NMR (DMSO-d6) shows aromatic protons at δ 7.51–7.69 ppm and acetamide NH at δ 10.01 ppm. 13C^{13}C NMR confirms carbonyl resonance at 168.2 ppm .
  • IR spectroscopy : C=O stretch at 1665 cm1^{-1}, N–H bend at 1550 cm1^{-1} .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, CH3_3) on the phenyl ring and acetamide side chain influence bioactivity and binding affinity?

  • Structure-Activity Relationship (SAR) insights :

  • Electron-withdrawing groups (Cl) : Enhance lipophilicity and membrane penetration, improving antimicrobial activity (e.g., MIC = 0.125–8 µg/mL against S. aureus) .
  • Steric effects : Bulky substituents (e.g., 2,2-dimethylacetamide) reduce enzyme binding due to hindered conformational flexibility .
  • Methodological approach : Synthesize analogs with systematic substitutions (e.g., 2,4,6-trimethyl vs. trichloro) and compare bioactivity using in vitro assays .

Q. What crystallographic factors dictate the stability and reactivity of this compound derivatives?

  • Crystal system trends :

  • Monoclinic vs. triclinic systems : Chlorine substitution in the side chain (e.g., CH2_2Cl → CCl3_3) shifts symmetry from monoclinic (space group Pn) to triclinic (P1\overline{1}), altering hydrogen-bonding networks .
  • Packing effects : Intermolecular N–H···O interactions (2.89 Å) stabilize the lattice, impacting solubility and melting points .

Q. How can contradictory bioactivity data (e.g., varying MIC values across studies) be resolved for this compound?

  • Data reconciliation strategies :

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
  • Structural validation : Confirm compound purity via LC-MS and crystallography to rule out degradation products .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., triazole hybrids vs. plain acetamides) to identify trends .

Q. What computational modeling approaches predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model binding to fungal CYP51 (lanosterol demethylase). Key interactions include Cl–π contacts (3.4 Å) with Phe228 .
  • QSAR modeling : Develop models using descriptors like logP and Hammett constants to correlate substituent effects with activity .

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